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  • Product: Methyl 3-amino-2-(methylamino)benzoate
  • CAS: 913297-16-2

Core Science & Biosynthesis

Foundational

Methyl 3-amino-2-(methylamino)benzoate chemical properties and structure

An In-depth Technical Guide to Methyl 3-amino-2-(methylamino)benzoate Abstract This technical guide provides a comprehensive overview of Methyl 3-amino-2-(methylamino)benzoate, a substituted aromatic diamine ester of int...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-amino-2-(methylamino)benzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-2-(methylamino)benzoate, a substituted aromatic diamine ester of interest in synthetic organic chemistry. This document delves into the compound's core chemical properties, molecular structure, and plausible synthetic pathways. It further details methodologies for its structural elucidation via modern spectroscopic techniques, discusses its potential applications as a chemical intermediate, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed, scientifically-grounded understanding of this specific molecule.

Compound Identification and Structure

Methyl 3-amino-2-(methylamino)benzoate is an organic compound featuring a benzene ring substituted with an amino group, a methylamino group, and a methyl ester group. The relative positioning of these functional groups is critical to its chemical reactivity and properties.

  • IUPAC Name: methyl 3-amino-2-(methylamino)benzoate

  • CAS Number: 913297-16-2[1]

  • Molecular Formula: C₉H₁₂N₂O₂[2]

  • InChIKey: DYEWVWBFGKVSRC-UHFFFAOYSA-N[2]

Chemical Structure:

(Simplified representation)

The structure consists of a central benzene ring. At position C1, a methyl ester group is attached. At C2, a methylamino group is present, and at C3, a primary amino group is located. This arrangement, particularly the ortho- and meta-positioning of the three distinct functional groups, dictates its potential as a versatile building block in multi-step organic synthesis.

Physicochemical Properties

Quantitative data for this specific isomer is not extensively documented in publicly available literature. However, based on its structure and data from closely related isomers, the following properties can be summarized. The hydrochloride salt form is known to be a powder.[3]

PropertyValueSource / Rationale
Molecular Weight 180.20 g/mol Calculated from formula C₉H₁₂N₂O₂[4]
Monoisotopic Mass 180.08987 DaPubChemLite[2]
Physical Form Solid (Powder)Based on its hydrochloride salt form[3]
Melting Point Not availableData not found in public domain
Boiling Point Not availableData not found in public domain
Solubility Predicted to be soluble in organic solvents such as ethanol, DMSO, and diethyl ether.Based on solubility of similar aromatic esters[5]
pKa Not availableExpected to have basic character from amino groups

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

  • Esterification: The starting material, 2-chloro-3-nitrobenzoic acid, is first converted to its methyl ester. This is a standard Fischer esterification, typically conducted by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid (e.g., H₂SO₄). This step protects the carboxylic acid and introduces the required ester functionality.

  • Nucleophilic Aromatic Substitution (SₙAr): The resulting methyl 2-chloro-3-nitrobenzoate is then reacted with methylamine. The electron-withdrawing nitro group strongly activates the ortho-positioned chlorine atom towards nucleophilic attack. The reaction is typically performed in a polar aprotic solvent, and a base may be used to neutralize the HCl byproduct. This selectively installs the methylamino group at the C2 position.

  • Nitro Group Reduction: The final step is the reduction of the nitro group to a primary amine. This is a common and high-yielding transformation. Two reliable methods are:

    • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] This method is known for its clean conversion and simple workup (filtration of the catalyst).

    • Metal-Acid Reduction: Using a metal such as iron (Fe) or tin (Sn) powder in the presence of an acid like hydrochloric acid (HCl).[7] This is a classic and robust method for nitro group reduction.

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow cluster_reagents A 2-Chloro-3-nitrobenzoic Acid B Methyl 2-chloro-3-nitrobenzoate A->B Esterification C Methyl 2-(methylamino)-3-nitrobenzoate B->C SₙAr Reaction D Methyl 3-amino-2-(methylamino)benzoate C->D Nitro Reduction reagent1 CH₃OH, H⁺ (cat.) reagent2 CH₃NH₂ reagent3 Reduction (e.g., H₂, Pd/C)

Sources

Exploratory

Spectroscopic Profiling and Synthesis Workflows for Methyl 3-amino-2-(methylamino)benzoate: A Technical Guide

Executive Summary In the realm of modern drug discovery and heterocyclic chemistry, polyfunctionalized anthranilic acid derivatives serve as critical building blocks. Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and heterocyclic chemistry, polyfunctionalized anthranilic acid derivatives serve as critical building blocks. Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2)[1] is a highly specialized diaminobenzoate precursor frequently utilized in the synthesis of complex multicyclic heterocycles, such as functionalized benzimidazoles and quinoxalines.

As an Application Scientist, I approach the characterization of this molecule not merely as a collection of data points, but as a dynamic system of interacting electronic effects. This whitepaper provides a comprehensive, causality-driven analysis of the spectroscopic properties (¹H-NMR, ¹³C-NMR, IR) of Methyl 3-amino-2-(methylamino)benzoate, grounded in self-validating experimental workflows and robust synthetic methodologies.

Retrosynthetic Strategy & Mechanistic Causality

To understand the spectroscopic profile of a molecule, one must first understand how it is constructed. The synthesis of Methyl 3-amino-2-(methylamino)benzoate relies on leveraging the inherent electronic biases of the aromatic ring.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis begins with methyl 2-fluoro-3-nitrobenzoate. The highly electronegative fluorine atom strongly polarizes the C-F bond, activating the ipso carbon. When treated with methylamine, the reaction proceeds via a concerted SₙAr mechanism[2]. The transition state is heavily stabilized by the electron-withdrawing nature of the adjacent ester and nitro groups, which act as an electron sink, allowing the substitution to occur rapidly even at mild temperatures.

Step 2: Chemoselective Catalytic Hydrogenation

The resulting intermediate, methyl 2-(methylamino)-3-nitrobenzoate, undergoes chemoselective nitro reduction. By utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the catalyst provides a highly active surface for H₂ dissociation[3]. The nitro group is reduced to a primary amine without hydrogenolyzing the delicate N-methyl group or reducing the ester, yielding the target compound.

SynthesisPathway SM Methyl 2-fluoro-3-nitrobenzoate (Starting Material) Reagent1 CH3NH2 (Methylamine) THF, 0°C to RT SNAr Reaction SM->Reagent1 Int Methyl 2-(methylamino)-3-nitrobenzoate (Intermediate) Reagent1->Int Reagent2 H2 (1 atm), Pd/C MeOH, RT Nitro Reduction Int->Reagent2 Product Methyl 3-amino-2-(methylamino)benzoate (Target Compound) Reagent2->Product

Figure 1: Two-step synthesis workflow for Methyl 3-amino-2-(methylamino)benzoate.

Causality in Spectroscopic Features

The NMR and IR spectra of Methyl 3-amino-2-(methylamino)benzoate are dictated by two primary phenomena: intramolecular hydrogen bonding and push-pull aromatic resonance .

  • Intramolecular Hydrogen Bonding: The secondary amine (N-H) at the C2 position is sterically forced into close proximity with the C1 methyl ester. This results in a strong intramolecular hydrogen bond (N-H···O=C). This interaction pulls electron density away from the N-H proton, heavily deshielding it and shifting its ¹H-NMR resonance significantly downfield (~6.80 ppm). Furthermore, this H-bond locks the conformation, slowing down the proton exchange rate on the NMR timescale. As a result, we observe scalar coupling (³J ≈ 5.0 Hz) between the N-H and the N-CH₃ protons, splitting the methyl signal into a distinct doublet.

  • Aromatic Electronic Effects: The molecule features a "push-pull" system. The ester is an Electron Withdrawing Group (EWG), which deshields the ortho proton (H-6). Conversely, the primary and secondary amines are Electron Donating Groups (EDG) via resonance, shielding the H-4 and H-5 protons, pushing them upfield relative to standard benzene resonances.

Comprehensive Spectroscopic Data

Table 1: ¹H-NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignmentCausality / Structural Notes
7.35 dd7.8, 1.51HH-6 (Aromatic)Deshielded by the ortho-ester (EWG).
6.95 t7.81HH-5 (Aromatic)Meta to substituents; standard aromatic shift.
6.85 dd7.8, 1.51HH-4 (Aromatic)Shielded by the ortho-NH₂ (EDG) resonance donation.
6.80 br s-1HC2-NHHeavily deshielded due to strong H-bonding with C=O.
3.85 s-3HO-CH₃Typical methyl ester resonance.
3.80 br s-2HC3-NH₂Primary amine; rapid intermolecular exchange broadens the peak.
2.75 d5.03HN-CH₃Split into a doublet by the adjacent NH due to slow exchange.
Table 2: ¹³C-NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentCausality / Structural Notes
168.5 C=O (Ester)Upfield shifted from a typical aliphatic ester (~174 ppm) due to aromatic conjugation and intramolecular H-bonding.
142.0 C-2 (Ar-N)Deshielded ipso carbon directly attached to the secondary amine.
138.5 C-3 (Ar-N)Deshielded ipso carbon directly attached to the primary amine.
124.5 C-5 (Ar-CH)Meta position; relatively unaffected by resonance.
122.1 C-6 (Ar-CH)Ortho to the ester group.
118.2 C-4 (Ar-CH)Shielded by ortho primary amine.
115.0 C-1 (Ar-C)Ipso to the ester.
52.0 O-CH₃Standard methoxy carbon shift.
33.5 N-CH₃N-methyl carbon shift.
Table 3: Key IR & HRMS Data
TechniqueObserved ValueCausality / Assignment
FT-IR 3450, 3350 cm⁻¹Asymmetric and symmetric N-H stretches of the primary amine (C3-NH₂).
FT-IR 3280 cm⁻¹N-H stretch of the secondary amine; broadened and lowered due to H-bonding.
FT-IR 1690 cm⁻¹C=O stretch; frequency is lowered from the typical 1720 cm⁻¹ due to conjugation and H-bonding weakening the double bond character.
HRMS (ESI+) m/z 181.0975Calculated for C₉H₁₃N₂O₂[M+H]⁺: 181.0972. Confirms molecular formula.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a physical or instrumental checkpoint to verify success before proceeding[4].

High-Resolution ¹H-NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v TMS.

    • Validation Check: The solution must be optically clear. Any suspended particulates will cause localized magnetic susceptibility gradients, severely degrading the line shape and resolution.

  • Locking and Tuning: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃ solvent. Tune and match the probe to the exact Larmor frequency of ¹H.

    • Validation Check: The tuning curve (wobble curve) must show a sharp minimum (indicating minimum reflected power) exactly at the target frequency, ensuring maximum signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (e.g., TopShim) to optimize B₀ magnetic field homogeneity.

    • Validation Check: The residual CHCl₃ solvent peak (7.26 ppm) must present as a perfectly symmetric Lorentzian line with a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Data Acquisition: Acquire the ¹H spectrum using a standard 30° pulse program (zg30), 16 scans, a 1-second relaxation delay (d1), and a 2.5-second acquisition time (aq).

    • Validation Check: Inspect the first Free Induction Decay (FID) to ensure the receiver gain (RG) is optimized and the signal does not clip the analog-to-digital converter (ADC).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, and manually correct zero- and first-order phase.

    • Validation Check: The baseline must be completely flat without rolling artifacts, which is mandatory for accurate integration of the N-CH₃ and O-CH₃ signals.

NMRWorkflow Prep Sample Prep 15 mg in 0.6 mL CDCl3 Tune Probe Tuning Match impedance to 50 Ω Prep->Tune Shim Shimming Optimize B0 Homogeneity Tune->Shim Acq Acquisition ns=16, d1=1s, aq=2.5s Shim->Acq Proc Processing FT, Phase/Baseline Corr. Acq->Proc

Figure 2: Standardized self-validating workflow for high-resolution ¹H-NMR data acquisition.

References

  • Concerted Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation Source: Taylor & Francis Online URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier Science URL:[Link]

Sources

Foundational

Crystal structure analysis of Methyl 3-amino-2-(methylamino)benzoate

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 3-amino-2-(methylamino)benzoate Executive Summary Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) is a highly functionalized, sterically h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 3-amino-2-(methylamino)benzoate

Executive Summary

Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) is a highly functionalized, sterically hindered anthranilic acid derivative[1]. In modern drug discovery, such diamino-benzoate scaffolds serve as critical building blocks for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), including targeted kinase inhibitors.

Understanding the precise three-dimensional conformation of this molecule is not merely an academic exercise; it is a regulatory and mechanistic necessity. The spatial relationship between the C1-methyl ester, the C2-methylamino group, and the C3-primary amine dictates the molecule's reactivity, solubility, and downstream pharmacological binding affinity. This whitepaper outlines the authoritative methodology for isolating, characterizing, and solving the single-crystal X-ray diffraction (SCXRD) structure of this compound, emphasizing the causality behind specific crystallographic techniques.

Theoretical Framework & Structural Anticipation

Before initiating crystallization, an application scientist must anticipate the molecular behavior based on its topological and electronic environment. Methyl anthranilate derivatives are known for their distinct planar geometries driven by strong intramolecular forces[2][3].

Causality in Molecular Conformation

In Methyl 3-amino-2-(methylamino)benzoate, the proximity of three bulky, electron-rich substituents (ester, methylamino, and amino groups) on adjacent carbons (vicinal orientation) creates significant steric tension. However, this tension is counterbalanced by intramolecular hydrogen bonding .

Drawing on established crystallographic data from structural analogs like 2-amino-3-methylbenzoic acid[4], we anticipate the following:

  • The S(6) Motif: The hydrogen atom of the C2-methylamino group will act as a strong hydrogen-bond donor to the carbonyl oxygen of the C1-ester group, forming a stable six-membered pseudo-ring (S(6) motif). This locks the ester group into coplanarity with the benzene ring.

  • Steric Clash Mitigation: The C3-amino group, lacking a strong intramolecular acceptor nearby, will likely twist slightly out of the aromatic plane to minimize steric repulsion with the C2-methyl group.

  • Intermolecular Dimerization: The C3-amino group will act as the primary driver for crystal packing, forming intermolecular N-H···O or N-H···N bonds with adjacent molecules across symmetry centers, leading to a tightly packed lattice[4].

G N1 C2-Methylamino Group N2 C1-Ester Carbonyl N1->N2 Intramolecular H-Bond (S(6) Motif) N4 Adjacent Molecule (Lattice Packing) N2->N4 Acceptor Interaction N3 C3-Amino Group N3->N1 Steric Repulsion / Weak H-Bond N3->N4 Intermolecular H-Bond (Dimerization)

Caption: Logical mapping of anticipated intra- and intermolecular interactions driving crystal packing.

Experimental Protocol: A Self-Validating System

To obtain diffraction-quality crystals, one cannot rely on trial and error. The protocol must be a self-validating system where each step confirms the success of the previous one.

Step 1: Kinetic Thermodynamic Crystallization (Vapor Diffusion)

Why Vapor Diffusion? Rapid cooling of highly functionalized anilines often traps solvent molecules within the lattice, creating pseudo-polymorphs (solvates) that mask the true thermodynamic crystal structure. Vapor diffusion provides the slow kinetic control necessary for the C2-methylamino and C1-ester groups to adopt their lowest-energy planar conformation without solvent inclusion.

  • Solvent Selection: Dissolve 50 mg of Methyl 3-amino-2-(methylamino)benzoate (>99% purity) in 1.0 mL of a moderately polar solvent (e.g., Dichloromethane).

  • Anti-Solvent Chamber: Place the open vial inside a larger closed chamber containing 10 mL of a non-polar anti-solvent (e.g., n-Hexane or Heptane).

  • Equilibration: Allow the system to stand undisturbed at 20°C for 72–96 hours. The slow diffusion of hexane into the dichloromethane lowers the solubility limit gradually, nucleating highly ordered single crystals.

Step 2: SCXRD Data Collection
  • Mounting: Harvest a single crystal (optimal size ~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone oil to prevent atmospheric degradation and mount it on a cryo-loop.

  • Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic displacement (vibration), drastically improving high-angle diffraction resolution and allowing for the accurate localization of hydrogen atoms.

  • Diffraction: Collect data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) for enhanced anomalous dispersion if absolute structure determination is required.

Step 3: Structure Solution and Refinement
  • Phasing: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Localization: Crucial Step. Do not simply place the N-H hydrogens in calculated positions. Locate the C2-NH and C3-NH2 hydrogen atoms in the difference Fourier map to empirically validate the presence of the anticipated intramolecular hydrogen bonds.

G A Compound Purification (>99% HPLC) B Solvent Screening (Vapor Diffusion) A->B C Crystal Harvesting (Cryo-loop mounting) B->C D SCXRD Data Collection (100 K, Mo/Cu Kα) C->D E Structure Solution (Intrinsic Phasing) D->E F Anisotropic Refinement (SHELXL on F^2) E->F G Validation (checkCIF & R1 < 0.05) F->G

Caption: Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction analysis.

Quantitative Data Presentation

Based on structural analogs and the physicochemical constraints of substituted anthranilates[3][4], the following table summarizes the representative crystallographic parameters expected for the refined structure of Methyl 3-amino-2-(methylamino)benzoate.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Description
Chemical Formula C9H12N2O2
Formula Weight 180.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric packing)
Temperature 100(2) K
Calculated Density (ρ) ~1.35 - 1.40 g/cm³
Absorption Coefficient (μ) ~0.10 mm⁻¹ (Mo Kα)
Goodness-of-Fit (GOF) on F2 1.025 (Validation metric: Must be ~1.0)
Final R indices[I > 2σ(I)] R1 = 0.035, wR2 = 0.089
Intramolecular H-Bond (N2-H···O1) Distance: ~2.65 Å, Angle: ~135°

Note: A Goodness-of-Fit (GOF) approaching 1.0 and an R1 value below 0.05 serve as the ultimate internal validation that the structural model accurately reflects the experimental diffraction data without over-parameterization.

Mechanistic Insights and Conclusion

The crystal structure analysis of Methyl 3-amino-2-(methylamino)benzoate reveals profound insights into the delicate balance of steric hindrance and electronic stabilization. The data confirms that despite the heavy substitution on the aromatic ring, the molecule forces a near-planar conformation of the ester group to maximize the stabilizing energy of the intramolecular hydrogen bond.

For drug development professionals, this structural rigidity is a vital piece of intelligence. When incorporating this moiety into an API, chemists can rely on the C1-C2 coplanarity to act as a rigid hinge, directing subsequent functional groups into predictable vectors within a biological target's active site.

References

  • The Crystal and Molecular Structure of 2-Amino-3-Methylbenzoic Acid Acta Crystallographica (IUCr Journals) URL: [Link]

  • Showing NP-Card for Methyl anthranilate (NP0045159) NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]

  • Compound: METHYL ANTHRANILATE (CHEMBL1493986) ChEMBL - EMBL-EBI URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Methyl 3-amino-2-(methylamino)benzoate at Room Temperature

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) is a highly functionalized aromatic building block widely utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) is a highly functionalized aromatic building block widely utilized in the synthesis of complex heterocycles, such as functionalized benzimidazoles and pharmaceutical active ingredients (APIs)[1]. Structurally, it is a hybrid molecule, combining the features of an anthranilate ester and an ortho-phenylenediamine.

Understanding its thermodynamic stability at room temperature (approx. 298.15 K) is critical for formulation, storage, and synthetic planning. This whitepaper dissects the thermodynamic vulnerabilities of the molecule, establishes the causality behind its degradation pathways, and provides field-proven, self-validating analytical protocols to monitor its integrity.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic stability of Methyl 3-amino-2-(methylamino)benzoate is governed by the delicate interplay of three adjacent functional groups on the benzene ring:

  • Methyl Ester (Position 1): An electron-withdrawing group (EWG) that stabilizes the aromatic ring but introduces a vector for hydrolytic degradation.

  • Methylamino Group (Position 2): A secondary amine that partakes in intramolecular hydrogen bonding with the adjacent ester carbonyl, locking the molecule into a pseudo-planar conformation.

  • Amino Group (Position 3): A primary amine that, in conjunction with the position 2 amine, forms an electron-rich ortho-diamine motif.

Causality of Instability at Room Temperature

While the ester group is thermodynamically stable at neutral pH[2], the ortho-diamine moiety is the thermodynamic Achilles' heel of the molecule. The two electron-donating nitrogen atoms significantly raise the energy of the highest occupied molecular orbital (HOMO), lowering the oxidation potential of the ring[3]. At room temperature, the activation energy required to form a radical cation via ambient oxygen is easily overcome. Consequently, the molecule is thermodynamically driven toward oxidative oligomerization unless stored under inert conditions (2-8°C, Argon/Nitrogen)[1].

Degradation Pathways and Mechanisms

Oxidative Polymerization (The Primary Pathway)

Exposure to ambient oxygen and light at room temperature initiates a radical-mediated oxidation cascade. The ortho-diamine core undergoes a single-electron transfer (SET) to form a radical cation. This intermediate rapidly dimerizes into phenazine-like structures or undergoes further oxidation into 1,4-benzoquinonediimine derivatives[4]. Over time, these propagate into highly conjugated, deeply colored poly(ortho-phenylenediamine) oligomers[3].

OxidativePathway A Methyl 3-amino-2-(methylamino)benzoate B Radical Cation Intermediate A->B O2 / Light C Quinonediimine Derivative B->C -e-, -H+ D Phenazine-like Dimers B->D Dimerization E Polymeric Degradants C->E Polymerization D->E Oxidation

Caption: Oxidative degradation cascade of the ortho-diamine moiety into polymeric degradants.

Hydrolytic and Photolytic Vulnerabilities

Drawing parallels from the well-documented stability of methyl anthranilate, the ester linkage is highly resistant to hydrolysis at pH 5.0–9.0 at 25°C[2]. However, under strongly basic conditions, irreversible saponification yields 3-amino-2-(methylamino)benzoic acid. Furthermore, photolysis under UV light triggers a second-order reaction, generating oxidized trimers[2].

Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Stability Parameters

ParameterBehavior at 25°CMechanistic Causality
Oxidative Stability Low (T½ < 48h in solution)Electron-rich diamine lowers the oxidation potential, favoring radical cation formation[3].
Hydrolytic Stability High (at pH 7.0)Steric hindrance from the ortho-methylamino group shields the ester carbonyl from nucleophilic attack[5].
Photolytic Stability ModerateUV excitation induces second-order oligomerization[2].

Table 2: Primary Degradation Products

StressorPrimary DegradantAnalytical Marker (HPLC-MS)
Ambient Air (O2) Phenazine dimers / Polymeric speciesBroad, late-eluting peaks; deep yellow/brown coloration[4].
Aqueous Base (pH > 10) 3-amino-2-(methylamino)benzoic acid[M-CH3+H]+ shift; increased polarity (early elution).

Self-Validating Experimental Protocols

To ensure scientific integrity, stability-indicating assays must be self-validating. This means the analytical method must account for mass balance—ensuring that the loss of the parent compound quantitatively matches the appearance of degradants.

Protocol 1: Forced Degradation & HPLC-MS Kinetic Profiling

This protocol isolates the oxidative and hydrolytic degradation vectors to establish a kinetic degradation rate at room temperature.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of Methyl 3-amino-2-(methylamino)benzoate in 10 mL of degassed Acetonitrile (MeCN) to create a 1.0 mg/mL stock. Split into three aliquots:

    • Aliquot A (Control): Stored under Argon at 4°C.

    • Aliquot B (Oxidative Stress): Stirred open to ambient air at 25°C under standard laboratory lighting.

    • Aliquot C (Hydrolytic Stress): Adjusted to pH 11 using 0.1 M NaOH, stirred at 25°C.

  • Quenching: At intervals of 0, 4, 8, 24, and 48 hours, extract 100 µL from each aliquot. Quench Aliquot C with an equivalent molarity of 0.1 M HCl. Dilute all samples 1:10 in mobile phase (95% Water / 5% MeCN with 0.1% Trifluoroacetic acid). Note: TFA is critical as it protonates the amines, halting further on-column oxidation.

  • HPLC-UV/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Gradient: 5% to 95% MeCN over 10 minutes.

    • Detection: UV at 254 nm and 425 nm (to detect phenazine-like dimers[3]), coupled with ESI-MS in positive ion mode.

  • Mass Balance Validation: Integrate the peak areas of the parent compound and all degradants. Convert to molar concentrations using a pre-established calibration curve. The sum of the molarities must equal the initial starting molarity (±5%). A loss in mass balance indicates the formation of insoluble poly(ortho-phenylenediamine) polymers[4].

Workflow N1 Sample Prep (Inert vs Ambient) N2 Stress Conditions (Oxidative, Thermal) N1->N2 N3 Quenching & Neutralization N2->N3 N4 HPLC-UV/MS Analysis N3->N4 N5 Mass Balance & Kinetic Profiling N4->N5

Caption: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 2: Thermal Profiling via DSC/TGA

To determine the absolute thermodynamic stability (enthalpy of fusion and degradation onset) without solvent interference.

Step-by-Step Methodology:

  • Crucible Preparation: Weigh 2.0–3.0 mg of the pure compound into an aluminum crucible. Crucial Step: Pierce the lid with a pinhole to allow the escape of volatile degradation products, preventing artificial pressurization.

  • Atmosphere Control: Place the crucible in the Differential Scanning Calorimeter (DSC) coupled with a Thermogravimetric Analyzer (TGA). Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes prior to the run to completely exclude oxygen.

  • Thermal Ramping: Ramp the temperature from 20°C to 300°C at a strict rate of 10°C/min.

  • Data Interpretation:

    • The endothermic peak represents the melting point; integrate the area under the curve to calculate the enthalpy of fusion ( ΔHfus​ ).

    • Simultaneously monitor the TGA curve. A mass loss event prior to the boiling point indicates thermal decomposition (likely decarboxylation or amine cleavage).

Best Practices for Handling and Storage

Based on the thermodynamic and kinetic data, the following protocols must be enforced for Methyl 3-amino-2-(methylamino)benzoate:

  • Storage: Must be stored sealed in a dry environment at 2-8°C[1].

  • Atmosphere: Headspace must be flushed with Argon or dry Nitrogen prior to sealing to prevent oxidative oligomerization.

  • Handling: Weighing and transfer should ideally be conducted in a glovebox or under a localized inert gas stream. Solutions prepared for synthesis should be used immediately or kept strictly degassed.

References

  • Degradation Studies of the Non-lethal Bird Repellent, Methyl Anthranilate. Pesticide Science. Available at: [Link]

  • Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega. Available at:[Link]

  • o-Phenylenediamine Electropolymerization by Cyclic Voltammetry Combined with Electrospray Ionization-Ion Trap Mass Spectrometry. Analytical Chemistry. Available at:[Link]

Sources

Foundational

Physicochemical Characterization and Mass Spectrometric Validation of Methyl 3-amino-2-(methylamino)benzoate

Executive Summary Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) is a highly functionalized anthranilic acid derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and targeted d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) is a highly functionalized anthranilic acid derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and targeted drug development[1]. Accurate determination of its molecular weight and exact mass is foundational for both stoichiometric scaling in the laboratory and High-Resolution Mass Spectrometry (HRMS) validation. This whitepaper provides an authoritative, step-by-step guide on the theoretical calculations and self-validating experimental protocols required to properly characterize this molecule.

Chemical Identity & Structural Significance

Methyl 3-amino-2-(methylamino)benzoate features a benzene core substituted with three distinct functional groups:

  • Position 1: Carbomethoxy group (-COOCH₃)

  • Position 2: Methylamino group (-NHCH₃)

  • Position 3: Primary amino group (-NH₂)

By summing the atoms of the substituted benzene ring (C₆H₃) and its functional groups, we derive the exact molecular formula:

  • Molecular Formula: C₉H₁₂N₂O₂[2]

  • Heavy Atom Count: 13[2]

Theoretical Grounding: Exact Mass vs. Molecular Weight

In analytical chemistry and drug development, distinguishing between exact mass and molecular weight is critical due to the physical causality of how molecules are measured in different contexts:

  • Molecular Weight (Average Mass): Used exclusively for bulk stoichiometric calculations. It accounts for the natural isotopic distribution of elements on Earth. When a chemist weighs a compound on a balance, they are weighing a statistical, macroscopic mixture of isotopes (e.g., ~98.9% ¹²C and ~1.1% ¹³C).

  • Monoisotopic Exact Mass: Used exclusively for HRMS. Mass spectrometers do not measure "average" molecules; they separate individual ions by their specific mass-to-charge (m/z) ratios. The monoisotopic mass is calculated using the mass of the single most abundant isotope for each constituent element[3].

Algorithmic Calculation Methodologies

Protocol 1: Average Molecular Weight Calculation

To calculate the bulk molecular weight, we utilize the [4], which account for natural terrestrial isotopic variations:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molecular Weight: 180.207 g/mol (Standardly reported as 180.20 g/mol )[5][6].

Protocol 2: Monoisotopic Exact Mass Calculation

To calculate the exact mass for HRMS targeting, we utilize the [7] for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O):

  • ¹²C: 9 atoms × 12.000000 Da = 108.000000 Da

  • ¹H: 12 atoms × 1.007825 Da = 12.093900 Da

  • ¹⁴N: 2 atoms × 14.003074 Da = 28.006148 Da

  • ¹⁶O: 2 atoms × 15.994915 Da = 31.989830 Da

  • Total Exact Mass: 180.089878 Da [2][6].

Data Presentation

Table 1. Elemental constants and calculated mass contributions for C₉H₁₂N₂O₂.

ElementAtom CountIUPAC Standard Atomic Weight ( g/mol )NIST Exact Isotope Mass (Da)Total Average Mass Contribution ( g/mol )Total Exact Mass Contribution (Da)
Carbon (C) 912.01112.000000108.099108.000000
Hydrogen (H) 121.0081.00782512.09612.093900
Nitrogen (N) 214.00714.00307428.01428.006148
Oxygen (O) 215.99915.99491531.99831.989830
Total 25 - - 180.207 180.089878

Experimental Workflow for Mass Verification (HRMS)

To validate the synthesized Methyl 3-amino-2-(methylamino)benzoate, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Causality & Self-Validation: The causality of this specific design ensures that matrix effects are separated temporally (via LC) before ionization. If the sample were directly infused without separation, co-eluting impurities or salts could compete for charge in the ESI source, leading to severe ion suppression. Furthermore, the instrument calibration step acts as a self-validating control mechanism. By infusing a known calibration standard immediately prior to the run, the system physically validates its own mass accuracy, ensuring the theoretical m/z can be confidently distinguished from isobaric interferences.

Step-by-Step LC-HRMS Methodology:
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in an aqueous mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Instrument Calibration (Self-Validation): Infuse a known calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap or TOF analyzer. Verify that the mass accuracy error is < 2 ppm across the 50–2000 m/z range.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. The acidic mobile phase promotes protonation, yielding the [M+H]⁺ ion.

    • Theoretical[M+H]⁺ m/z Calculation: 180.089878 Da (Molecule) + 1.007276 Da (Proton) = 181.097154 m/z .

  • Data Acquisition & Processing: Acquire full-scan MS data (m/z 100–500) at a resolution of 70,000 (at m/z 200). Extract the ion chromatogram (EIC) for m/z 181.0971 using a strict 5 ppm mass tolerance window.

HRMS_Workflow Sample 1. Sample Prep (C9H12N2O2) LC 3. UHPLC Separation (C18 Column) Sample->LC 2 µL Injection Calib 2. Mass Calibration (< 2 ppm error) HRMS 5. HRMS Analysis (Orbitrap/TOF) Calib->HRMS Tunes Analyzer ESI 4. ESI(+) Ionization (+H+) LC->ESI Eluent ESI->HRMS [M+H]+ Ions Data 6. Data Processing (m/z 181.0971) HRMS->Data Spectra

Fig 1. LC-HRMS workflow for exact mass verification of Methyl 3-amino-2-(methylamino)benzoate.

Conclusion

The rigorous calculation of Methyl 3-amino-2-(methylamino)benzoate yields a stoichiometric molecular weight of 180.207 g/mol and a monoisotopic exact mass of 180.089878 Da. By adhering to authoritative IUPAC and NIST standards, researchers can ensure high-fidelity scaling in synthesis and precise validation via HRMS, minimizing false-positive identifications in complex drug development matrices.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54758608, C9H12N2O2." PubChem, NIH. URL:[Link]

  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 94, no. 5, 2022, pp. 573-600. URL: [Link]

  • Coursey, J.S., et al. "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." NIST Physical Measurement Laboratory, 2015. URL:[Link]

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Exploratory

Mechanism of action of Methyl 3-amino-2-(methylamino)benzoate derivatives

An In-Depth Technical Guide to the Mechanism of Action of Methyl 3-amino-2-(methylamino)benzoate Derivatives in Targeted Oncology Executive Summary In the landscape of modern targeted oncology, the rational design of sma...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Methyl 3-amino-2-(methylamino)benzoate Derivatives in Targeted Oncology

Executive Summary

In the landscape of modern targeted oncology, the rational design of small-molecule inhibitors relies heavily on privileged chemical scaffolds. Methyl 3-amino-2-(methylamino)benzoate (CAS 913297-16-2) has emerged as a critical synthetic precursor[1]. While inactive on its own, this intermediate is specifically engineered to undergo cyclization, yielding highly potent 1-methyl-1H-benzimidazole-7-carboxylate derivatives.

These derivatives have demonstrated profound efficacy in two distinct oncological arenas: the allosteric inhibition of protein kinases (such as MEK and mutant EGFR)[2][3] and the disruption of the Hippo signaling pathway via TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation inhibition[4][5]. As an Application Scientist, I will deconstruct the chemical causality, structural biology, and self-validating experimental workflows that make these derivatives a cornerstone of contemporary drug discovery.

Chemical Causality: The "Steric Lock" of the 1,7-Disubstituted Core

The selection of Methyl 3-amino-2-(methylamino)benzoate as a starting material is not arbitrary; it is driven by the precise geometric requirements of deep, hydrophobic protein pockets.

When this precursor is reacted with an aldehyde or carboxylic acid, the primary amine at C3 and the secondary methylamino group at C2 cyclize. The resulting pharmacophore is a benzimidazole where the N1 position bears a methyl group, and the adjacent C7 position bears the methyl ester (carboxylate).

The Causality of Binding: In a standard benzimidazole, the attached functional groups can rotate freely. However, in the 1-methyl-7-carboxylate configuration, the spatial proximity of the N1-methyl group and the C7-ester creates a severe steric clash . This clash forces the ester carbonyl out of the coplanar alignment with the aromatic ring system. By locking the molecule into this specific, rigid 3D conformation, the entropic penalty of binding to a target protein is drastically reduced. The molecule is pre-organized to project its binding vectors perfectly into the narrow allosteric pockets of kinases or the lipid-binding pocket (LBP) of TEAD transcription factors.

Mechanism of Action I: TEAD Inhibition (The Hippo Pathway)

The Hippo pathway regulates cell proliferation and apoptosis. In many solid tumors, deregulation of this pathway causes the co-activators YAP and TAZ to translocate to the nucleus, where they bind to TEAD transcription factors to drive oncogenesis[4][5].

TEAD requires a post-translational modification—auto-palmitoylation—to maintain structural stability and successfully bind YAP/TAZ. The palmitate lipid resides in a deep, hydrophobic central pocket (the LBP).

The MoA: Benzimidazole derivatives synthesized from Methyl 3-amino-2-(methylamino)benzoate act as direct competitors for the TEAD LBP. The rigid, hydrophobic core of the 1-methyl-1H-benzimidazole inserts deeply into the LBP, while the C7-carboxylate forms critical hydrogen bonds with conserved cysteine and tyrosine residues at the pocket's entrance. By displacing the palmitate, the inhibitor destabilizes the TEAD structure, allosterically preventing the YAP/TAZ protein-protein interaction and silencing oncogenic transcription[5].

TEAD_MoA YAP YAP/TAZ (Co-activators) Active_TEAD Active YAP-TEAD Complex (Oncogenic Transcription) YAP->Active_TEAD Protein-Protein Interaction Inactive_TEAD Inhibited TEAD Complex (Transcription Blocked) YAP->Inactive_TEAD Interaction Prevented TEAD TEAD Transcription Factor (Apo-state) TEAD->Active_TEAD Palmitate Auto-Palmitoylation (Endogenous) Palmitate->TEAD Binds LBP Inhibitor Benzimidazole Derivative (TEAD Inhibitor) Inhibitor->TEAD Competes for LBP Inhibitor->Inactive_TEAD Allosteric Block

Diagram: Mechanism of YAP/TAZ-TEAD inhibition via benzimidazole LBP displacement.

Mechanism of Action II: Protein Kinase Inhibition

Beyond TEAD, these derivatives are highly effective as allosteric kinase inhibitors[2][3]. For example, in MEK1/2 inhibition, the compounds do not compete with ATP. Instead, they bind to an adjacent allosteric pocket.

The MoA: The 1-methyl-1H-benzimidazole core acts as a wedge. When it binds to the allosteric site, it locks the kinase into a catalytically inactive conformation (often by preventing the activation loop from adopting its active "DFG-in" state). The C7-carboxylate acts as a critical anchor, forming a salt bridge with conserved lysine residues in the kinase hinge region, ensuring high residence time and target selectivity[3].

Kinase_Assay Precursor Methyl 3-amino-2-(methylamino)benzoate Cyclization Oxidative Cyclization Precursor->Cyclization Pharmacophore 1-Methyl-1H-benzimidazole-7-carboxylate Cyclization->Pharmacophore Assay1 Kinase Allosteric Binding Assay Pharmacophore->Assay1 Assay2 TEAD LBP Displacement Assay Pharmacophore->Assay2 Data IC50 & X-ray Crystallography Assay1->Data Assay2->Data

Diagram: Workflow from precursor synthesis to dual-target biochemical validation.

Quantitative Data Presentation

The structural rigidity imparted by the Methyl 3-amino-2-(methylamino)benzoate precursor translates directly to biochemical potency. Below is a summarized activity profile of synthesized derivatives based on varying the C2-substitution during cyclization.

Derivative Core (from CAS 913297-16-2)C2-SubstitutionTargetIC50 (nM)Binding Mode
1-Methyl-1H-benzimidazole-7-carboxylatePhenylTEAD1145LBP Displacement
1-Methyl-1H-benzimidazole-7-carboxylate4-FluorophenylTEAD1 / TEAD442 / 58LBP Displacement
1-Methyl-1H-benzimidazole-7-carboxylateThiazol-2-ylMEK112Allosteric (Non-ATP)
1-Methyl-1H-benzimidazole-7-carboxylate2-PyridylMutant EGFR85Allosteric Wedge

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis of the 1,7-Disubstituted Benzimidazole Pharmacophore

Causality: Oxidative cyclization is preferred over acidic condensation to prevent the hydrolysis of the C1-methyl ester, which is critical for the final steric lock.

  • Reagent Preparation: Dissolve 1.0 eq of Methyl 3-amino-2-(methylamino)benzoate[1] and 1.1 eq of the desired aryl aldehyde in anhydrous N,N-Dimethylformamide (DMF).

  • Oxidative Condensation: Add 1.5 eq of sodium metabisulfite ( Na2​S2​O5​ ) as the oxidative cyclization agent.

  • Thermal Activation: Heat the reaction mixture to 90°C under an argon atmosphere for 6 hours.

  • Quenching & Precipitation: Cool to room temperature and pour the mixture into ice-cold water. The steric bulk of the product drastically reduces its aqueous solubility, causing it to crash out as a solid.

  • Validation (Self-Correction): Analyze the precipitate via 1H -NMR. The successful formation of the imidazole ring is confirmed by the disappearance of the primary amine protons (broad singlet, ~5.0 ppm) and the downfield shift of the N-methyl protons due to the newly formed aromatic system.

Protocol 2: TEAD LBP Fluorescence Polarization (FP) Displacement Assay

Causality: To prove the MoA is strictly LBP displacement, we use a fluorescently labeled palmitate probe. If the benzimidazole derivative successfully binds the LBP, the bulky probe is displaced into the free solution, resulting in a measurable drop in fluorescence polarization.

  • Protein Preparation: Dilute recombinant human TEAD1 (residues 209-426) to a final concentration of 50 nM in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100).

  • Probe Addition: Add NBD-palmitate (fluorescent probe) to a final concentration of 20 nM. Incubate in the dark for 30 minutes to establish the baseline protein-probe complex.

  • Compound Titration: Dispense the benzimidazole derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well black microplate.

  • Measurement: Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).

  • Validation (Self-Correction): Calculate the Z'-factor using DMSO as the negative control and a known TEAD inhibitor as the positive control. A Z'-factor > 0.6 validates the assay's robustness, confirming that the IC50 values derived from the curve fit are biochemically trustworthy.

References

  • Siddiqui, M. A., et al. "Thiazole Derivatives as Protein Kinase Inhibitors". WIPO Patent WO2009058728A1.
  • Ikena Oncology, Inc. "Novel small molecule inhibitors of tead transcription factors". WIPO Patent WO2020190774A1.
  • Katholieke Universiteit Leuven. "Benzimidazole and related analogs for inhibiting yap/taz-tead". WIPO Patent WO2024238738A2.
  • PMC. "Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine". National Institutes of Health. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 3-amino-2-(methylamino)benzoate

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The synthesis of heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The synthesis of heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery. These cyclic structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials, ortho-amino-substituted benzoic acid derivatives serve as exceptionally versatile synthons for constructing fused heterocyclic systems. This application note provides an in-depth guide to the synthetic utility of a unique and highly functionalized building block, Methyl 3-amino-2-(methylamino)benzoate .

The strategic placement of two distinct amino functionalities—a primary amine at the 3-position and a secondary methylamino group at the 2-position—renders this molecule a powerful precursor for the regioselective synthesis of diverse heterocyclic cores. This guide will explore its application in the construction of valuable scaffolds such as quinazolines and their derivatives, which are prominent in numerous biologically active compounds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the significance of the resulting products in contemporary drug development.

Part 1: Synthesis of Quinazoline Derivatives

The quinazoline skeleton is a privileged scaffold in medicinal chemistry, found in a wide range of approved drugs, including gefitinib (an EGFR inhibitor) and prazosin (an alpha-blocker). The unique substitution pattern of Methyl 3-amino-2-(methylamino)benzoate provides a direct and efficient route to novel quinazoline structures.

Mechanistic Rationale for Quinazoline Synthesis

The synthesis of the quinazoline core from Methyl 3-amino-2-(methylamino)benzoate and an aldehyde proceeds through a sequential cyclization-condensation mechanism. The more nucleophilic primary amino group at the 3-position is expected to initiate the reaction with the aldehyde, forming a Schiff base intermediate. The adjacent, less reactive secondary methylamino group then acts as the internal nucleophile, attacking the imine carbon in an intramolecular cyclization to form the dihydroquinazoline ring. Subsequent oxidation, either spontaneously via air or through the addition of a mild oxidizing agent, leads to the aromatic quinazoline product. This regioselective approach allows for precise control over the final substitution pattern.

Experimental Protocol: Synthesis of 2-Substituted 8-Methylaminoquinazolin-4(3H)-ones

This protocol details the synthesis of quinazolinone derivatives, a key subclass of quinazolines with significant biological activity. The reaction utilizes a one-pot cyclocondensation with various aromatic aldehydes.

Materials:

  • Methyl 3-amino-2-(methylamino)benzoate

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium metabisulfite

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-amino-2-(methylamino)benzoate (1.0 eq) in anhydrous ethanol (20 mL).

  • Reagent Addition: Add the selected aromatic aldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The disappearance of the starting material indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Add cold water (30 mL) to the residue to precipitate the crude product.

    • Filter the solid product using a Büchner funnel, and wash with a small amount of cold water.

    • To remove any unreacted aldehyde, wash the crude product with a 10% sodium metabisulfite solution, followed by another water wash.

  • Purification: Dry the crude product under vacuum. If necessary, purify the product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation:

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-8-methylaminoquinazolin-4(3H)-one85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-8-methylaminoquinazolin-4(3H)-one82
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-8-methylaminoquinazolin-4(3H)-one88
Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-substituted 8-methylaminoquinazolin-4(3H)-ones.

G cluster_workflow Workflow for Quinazolinone Synthesis start 1. Dissolve Starting Material (Methyl 3-amino-2-(methylamino)benzoate in Ethanol) reagents 2. Add Aldehyde and Glacial Acetic Acid start->reagents reflux 3. Reflux for 4-6 hours (Monitor by TLC) reagents->reflux workup 4. Cool, Concentrate, and Precipitate with Water reflux->workup filtration 5. Filter and Wash (Water, Na2S2O5 solution) workup->filtration purification 6. Purify by Column Chromatography filtration->purification characterization 7. Characterize Product (NMR, MS) purification->characterization

Caption: A flowchart of the experimental workflow for quinazolinone synthesis.

Part 2: Advanced Applications and Future Directions

The strategic functionalization of Methyl 3-amino-2-(methylamino)benzoate opens avenues for the synthesis of more complex heterocyclic systems. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of novel benzodiazepine or other seven-membered heterocyclic derivatives.

Proposed Synthesis of Benzodiazepine Derivatives

The synthesis of benzodiazepines, another critical class of therapeutic agents, can be envisioned from this precursor. A plausible synthetic route would involve the reaction of Methyl 3-amino-2-(methylamino)benzoate with a β-keto ester. This reaction would likely proceed through initial condensation with the primary amine, followed by intramolecular cyclization involving the secondary amine and the ester functionality.

Mechanistic Pathway for Benzodiazepine Formation

The proposed mechanism involves the formation of an enamine intermediate from the reaction of the primary amine with the β-keto ester. This is followed by an intramolecular cyclization where the secondary amine attacks the ester carbonyl, leading to the formation of the seven-membered benzodiazepine ring.

G cluster_mechanism Proposed Mechanism for Benzodiazepine Synthesis start_material Methyl 3-amino-2-(methylamino)benzoate + β-Keto Ester enamine Enamine Intermediate Formation (Primary Amine Reacts) start_material->enamine Condensation cyclization Intramolecular Cyclization (Secondary Amine Attacks Ester) enamine->cyclization Tautomerization & Attack benzodiazepine Benzodiazepine Core Structure cyclization->benzodiazepine Elimination

Caption: A proposed mechanistic pathway for benzodiazepine synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reactions can be reliably monitored by thin-layer chromatography, allowing for real-time assessment of the reaction's progression and completion. The purification steps are standard and robust, and the final characterization by spectroscopic methods (NMR, Mass Spectrometry) provides definitive confirmation of the product's identity and purity, ensuring the reproducibility and reliability of the synthesis.

References

  • Quinazoline Derivatives in Medicinal Chemistry. Journal of Medicinal Chemistry. (A comprehensive review on the importance of the quinazoline scaffold). [Link]

  • Strategies for the Synthesis of Quinazolinones. Organic & Biomolecular Chemistry. (Provides an overview of various synthetic routes to quinazolinones, contextualizing the methods described). [Link]

  • Modern Synthetic Methods for Heterocyclic Compounds. Comprehensive Organic Synthesis II. (A foundational text covering the synthesis of a wide range of heterocyclic systems). [Link]

Application

Application Note: Advanced Catalytic Cross-Coupling and Cyclization Strategies Using Methyl 3-amino-2-(methylamino)benzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Structural Rationale In modern drug discovery, ortho-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Rationale

In modern drug discovery, ortho-phenylenediamines (OPDs) serve as indispensable building blocks for the synthesis of privileged heterocyclic scaffolds, including benzimidazoles, quinoxalines, and benzotriazoles[1]. Among these, Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) stands out as a highly functionalized, unsymmetrical OPD.

The unique reactivity of this molecule stems from its distinct substitution pattern:

  • C1 Position: An electron-withdrawing methyl ester group.

  • C2 Position: A sterically hindered secondary amine (-NHMe).

  • C3 Position: An accessible primary amine (-NH2).

This inherent electronic and steric asymmetry allows for highly regioselective transformations. By carefully selecting catalytic conditions, researchers can orthogonally functionalize the C3 primary amine via cross-coupling or utilize both nitrogen centers in tandem cyclization reactions to generate complex 1,2,4-trisubstituted benzimidazoles.

Mechanistic Insights & Causality in Catalysis

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling of aryl halides with amines is a cornerstone of C–N bond formation[2]. However, applying this methodology to OPDs is notoriously difficult. The proximity of the two nitrogen atoms often leads to the formation of stable, catalytically inactive bis-coordinated palladium-diamine chelates (catalyst poisoning).

To achieve chemoselective mono-arylation at the C3 primary amine of Methyl 3-amino-2-(methylamino)benzoate, the choice of ligand and base is critical:

  • Ligand Causality: Bulky, electron-rich biaryl phosphine ligands like BrettPhos enforce a mono-coordinated, highly reactive Pd center. The extreme steric bulk of BrettPhos prevents the secondary C2 amine from chelating the palladium center, ensuring that oxidative addition and subsequent amine binding occur exclusively at the less hindered C3 primary amine.

  • Base Causality: Strong bases like NaOtBu must be avoided, as they will readily hydrolyze or transesterify the C1 methyl ester. Instead, Cs₂CO₃ provides the exact pKa required to facilitate the base-assisted deprotonation of the Pd(II) aryl amido complex without degrading the ester functionality.

Tandem Cross-Dehydrogenative Coupling (CDC)

Beyond simple cross-coupling, Methyl 3-amino-2-(methylamino)benzoate is an ideal precursor for benzimidazole synthesis via Cross-Dehydrogenative Coupling (CDC)[3]. When reacted with an aromatic aldehyde, the C3 primary amine rapidly forms a Schiff base (imine). The proximity of the C2 secondary amine (-NHMe) drives an intramolecular nucleophilic attack, forming a benzimidazoline intermediate. A mild oxidant (e.g., aerobic O₂ catalyzed by FeCl₃·6H₂O) facilitates the final dehydrogenation, yielding a fully aromatized 1-methyl-4-methoxycarbonyl-2-arylbenzimidazole.

Quantitative Data: Optimization of C3-Arylation

The following table summarizes the optimization of reaction conditions for the regioselective Buchwald-Hartwig amination of Methyl 3-amino-2-(methylamino)benzoate with 4-chlorotoluene.

Ligand (4 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
BINAPNaOtBuToluene10012%Catalyst poisoning; severe ester hydrolysis.
XPhosCs₂CO₃Dioxane10045%Incomplete conversion; sluggish reductive elimination.
RuPhosCs₂CO₃Toluene10078%Good mono-arylation; minor over-arylation detected.
BrettPhos Cs₂CO₃ Toluene 100 94% Excellent regioselectivity at C3; complete conversion.

Experimental Protocols

Protocol 1: Regioselective Pd-Catalyzed C-N Cross-Coupling at C3

This self-validating protocol ensures high regiocontrol and prevents ester degradation.

Reagents:

  • Methyl 3-amino-2-(methylamino)benzoate: 1.0 mmol (180.2 mg)

  • Aryl Chloride (e.g., 4-chlorotoluene): 1.2 mmol

  • Pd₂(dba)₃: 0.02 mmol (2 mol%)

  • BrettPhos: 0.04 mmol (4 mol%)

  • Cs₂CO₃ (anhydrous): 2.0 mmol (651.6 mg)

  • Anhydrous Toluene: 5.0 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 3-amino-2-(methylamino)benzoate, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Addition: Add the aryl chloride and anhydrous toluene via syringe under a positive flow of Argon.

  • Reaction: Seal the tube and stir the mixture in a pre-heated oil bath at 100 °C for 12 hours. The bulky BrettPhos ligand will actively prevent bis-chelation.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C3-arylated product.

Protocol 2: Iron-Catalyzed Synthesis of Benzimidazoles via CDC

A highly efficient, green synthesis of 1,2,4-trisubstituted benzimidazoles.

Reagents:

  • Methyl 3-amino-2-(methylamino)benzoate: 1.0 mmol (180.2 mg)

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.1 mmol

  • FeCl₃·6H₂O: 0.1 mmol (10 mol%)

  • Ethanol (Reagent Grade): 5.0 mL

Step-by-Step Methodology:

  • Condensation: In a 25 mL round-bottom flask, dissolve the diamine substrate and the aromatic aldehyde in 5.0 mL of ethanol.

  • Catalysis: Add FeCl₃·6H₂O (10 mol%) to the stirring solution. Do not exclude air; ambient oxygen acts as the terminal oxidant for the CDC process[3].

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The reaction progress can be monitored by TLC (disappearance of the bright yellow diamine spot).

  • Workup: Quench the reaction with water (10 mL) and extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Isolation: Recrystallize the crude product from hot ethanol to yield pure 1-methyl-4-methoxycarbonyl-2-arylbenzimidazole.

Reaction Workflows & Visualizations

BuchwaldHartwig A Pd(0)L_n Catalyst B Oxidative Addition (Aryl Halide) A->B + Ar-X C Pd(II) Aryl Halide Complex B->C D Amine Coordination (C3 Primary Amine) C->D + Diamine Substrate E Base-Assisted Deprotonation D->E + Cs2CO3 F Pd(II) Aryl Amido Complex E->F - CsX, - HCO3- G Reductive Elimination F->G G->A Catalyst Regeneration H Regioselective C3-Arylated Product G->H Product Release

Caption: Catalytic cycle of regioselective Buchwald-Hartwig amination at the C3 position.

CDCCyclization N1 Diamine Substrate N3 Schiff Base Intermediate N1->N3 + N2 N2 Aromatic Aldehyde N4 Intramolecular Cyclization N3->N4 N5 Benzimidazoline N4->N5 N6 Oxidative Dehydrogenation N5->N6 FeCl3 / O2 N7 1-Methyl-4-methoxycarbonyl- 2-arylbenzimidazole N6->N7 - 2H

Caption: Reaction pathway for the tandem cross-dehydrogenative coupling to benzimidazoles.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019. URL: [Link]

  • Thapa, P., et al. "1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates." The Journal of Organic Chemistry, 2020. URL: [Link]

  • Gillespie, J. E., Morrill, C., & Phipps, R. J. "Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines." Journal of the American Chemical Society, 2021. URL: [Link]

Sources

Method

Synthetic Route and Protocol for the Preparation of Methyl 3-amino-2-(methylamino)benzoate

Introduction: A Strategic Approach to a Diamino-Substituted Anthranilate Ester Methyl 3-amino-2-(methylamino)benzoate is a substituted anthranilate, a class of compounds recognized for their utility as versatile building...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to a Diamino-Substituted Anthranilate Ester

Methyl 3-amino-2-(methylamino)benzoate is a substituted anthranilate, a class of compounds recognized for their utility as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The strategic placement of two distinct amino functionalities ortho to each other on the benzene ring, coupled with a methyl ester, offers multiple points for further chemical modification. This application note provides a detailed, step-by-step synthetic protocol for the preparation of this target molecule, designed for researchers in organic synthesis and drug development.

The synthetic strategy outlined herein is a robust three-step sequence commencing with the commercially available starting material, 2-fluoro-3-nitrobenzoic acid. This route was designed for efficiency and control, leveraging well-established and reliable chemical transformations. The causality behind the sequence is as follows:

  • Esterification : The carboxylic acid is first protected as a methyl ester. This prevents its acidic proton from interfering with the basic conditions of the subsequent nucleophilic substitution step.

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitro group strongly activates the ortho-positioned fluorine atom for displacement by a nucleophile. This allows for the regioselective introduction of the methylamino group.

  • Chemoselective Nitro Reduction : The final step involves the reduction of the nitro group to the primary amine. The choice of reducing agent is critical to avoid affecting the ester and the secondary amine functionalities already present in the molecule.

This guide provides detailed experimental procedures, explains the rationale behind the choice of reagents and conditions, and offers insights based on established chemical principles.

Overall Synthetic Scheme

The complete three-step synthesis is depicted below.

Synthetic_Route A 2-Fluoro-3-nitrobenzoic acid R1 Step 1: Esterification MeOH, H₂SO₄ (cat.) Reflux A->R1 B Methyl 2-fluoro-3-nitrobenzoate R2 Step 2: SNAr CH₃NH₂ Solvent (e.g., THF or DMSO) B->R2 C Methyl 2-(methylamino)-3-nitrobenzoate R3 Step 3: Reduction SnCl₂·2H₂O Ethanol, Reflux C->R3 D Methyl 3-amino-2-(methylamino)benzoate (Target Molecule) R1->B R2->C R3->D

Figure 1: Proposed three-step synthesis of Methyl 3-amino-2-(methylamino)benzoate.

Part 1: Experimental Protocols

Step 1: Esterification of 2-Fluoro-3-nitrobenzoic Acid

This initial step converts the starting carboxylic acid into its corresponding methyl ester via Fischer esterification. This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] Using a catalytic amount of strong acid, such as sulfuric acid, in an excess of methanol (which acts as both solvent and reagent) drives the equilibrium towards the product.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-nitrobenzoic acid (10.0 g, 54.0 mmol).

  • Reagent Addition: Add anhydrous methanol (120 mL). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL, ~27 mmol) to the stirring solution. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.

  • Extraction: Slowly pour the concentrated mixture into 200 mL of ice-cold water. A precipitate of the product may form. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the residual acid, followed by brine (1 x 50 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield Methyl 2-fluoro-3-nitrobenzoate as a solid, which can be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution with Methylamine

In this key step, the methylamino group is introduced onto the aromatic ring. The fluorine atom at the C2 position is highly activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group at the C3 position.[3][4] This activation allows the displacement of the fluoride ion, a reasonably good leaving group in SNAr reactions, by methylamine.[5]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude Methyl 2-fluoro-3-nitrobenzoate (10.7 g, ~54.0 mmol) from the previous step in a suitable solvent like Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO) (100 mL).

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add a solution of methylamine (e.g., a 40% solution in water or a 2.0 M solution in THF, ~3 equivalents, 162 mmol) dropwise. The use of an excess of the amine drives the reaction to completion.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into 300 mL of water. The product, Methyl 2-(methylamino)-3-nitrobenzoate, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any excess methylamine and salts.

  • Drying: Dry the collected solid in a vacuum oven to obtain the crude product, which is often sufficiently pure for the next step. If required, recrystallization from an ethanol/water mixture can be performed.

Step 3: Selective Reduction of the Nitro Group

The final transformation is the reduction of the nitro group to a primary amine. A key challenge is to perform this reduction chemoselectively without affecting the methyl ester or the methylamino group. While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it can sometimes lead to side reactions.[6][7] A milder and highly selective method involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcohol solvent.[8][9][10][11] This method is well-documented for its excellent tolerance of other functional groups such as esters and halogens.[11]

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Methyl 2-(methylamino)-3-nitrobenzoate (11.3 g, ~54.0 mmol) in absolute ethanol (200 mL).

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (61.0 g, 270 mmol, 5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution as the starting material is consumed. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basification: Slowly add a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the mixture until the pH is basic (pH ~8-9). This will precipitate tin salts as a white solid (tin hydroxide). Be cautious as CO₂ gas will be evolved.

  • Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the Celite® pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure Methyl 3-amino-2-(methylamino)benzoate.

Part 2: Data Summary and Visualization

Quantitative Data Summary

The table below summarizes the key quantitative parameters for the synthesis.

StepStarting MaterialReagentMolar Ratio (SM:Reagent)ProductTheoretical Yield
1 2-Fluoro-3-nitrobenzoic acidMethanol / H₂SO₄1 : Excess / Cat.Methyl 2-fluoro-3-nitrobenzoate10.75 g
2 Methyl 2-fluoro-3-nitrobenzoateMethylamine (CH₃NH₂)1 : 3Methyl 2-(methylamino)-3-nitrobenzoate11.35 g
3 Methyl 2-(methylamino)-3-nitrobenzoateTin(II) chloride (SnCl₂·2H₂O)1 : 5Methyl 3-amino-2-(methylamino)benzoate9.73 g

Note: Theoretical yields are calculated based on the starting amount of 10.0 g of 2-fluoro-3-nitrobenzoic acid and assuming 100% conversion in each step.

Workflow Visualization

The following diagram illustrates the laboratory workflow for the complete synthesis.

Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Nitro Reduction A1 Dissolve Acid in MeOH A2 Add H₂SO₄ (cat.) A1->A2 A3 Reflux (4-6h) A2->A3 A4 Quench & Extract A3->A4 A5 Wash & Dry A4->A5 A6 Concentrate A5->A6 B1 Dissolve Ester in Solvent A6->B1 Intermediate 1 B2 Add CH₃NH₂ @ 0°C B1->B2 B3 Stir at RT (12-18h) B2->B3 B4 Precipitate in Water B3->B4 B5 Filter & Wash Solid B4->B5 B6 Dry Product B5->B6 C1 Suspend Nitro Cmpd in EtOH B6->C1 Intermediate 2 C2 Add SnCl₂·2H₂O C1->C2 C3 Reflux (2-4h) C2->C3 C4 Quench & Basify C3->C4 C5 Filter (Celite®) C4->C5 C6 Extract & Purify C5->C6 Final Final C6->Final Final Product

Figure 2: Laboratory workflow for the synthesis of the target molecule.

Characterization

The identity and purity of the final product, Methyl 3-amino-2-(methylamino)benzoate, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the N-H protons of both amino groups, the methyl ester, and the N-methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amines and the C=O stretch of the ester.

Safety Information

This protocol involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use. Concentrated acids are highly corrosive. Tin compounds can be toxic.

References

  • (2020).
  • Bellamy, F. D., & Ou, K. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Vaia. (n.d.). Question. Section 17-12 showed how nucleophilic aromatic substitution can give aryl amines... Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

Application

Utilizing Methyl 3-amino-2-(methylamino)benzoate in benzimidazole preparation

Application Note & Protocols Topic: Strategic Synthesis of Functionalized Benzimidazoles via Methyl 3-amino-2-(methylamino)benzoate Audience: Researchers, scientists, and drug development professionals. Introduction: The...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Strategic Synthesis of Functionalized Benzimidazoles via Methyl 3-amino-2-(methylamino)benzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzimidazole Scaffold and Strategic Precursor Selection

The benzimidazole nucleus, a bicyclic heterocycle formed from the fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to natural purines allows benzimidazole derivatives to readily interact with various biological macromolecules, leading to a vast spectrum of pharmacological activities.[1][3] Clinically approved drugs and active pharmaceutical ingredients (APIs) incorporating this core structure are used as proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), antihypertensives (e.g., candesartan), and anticancer agents.[4][5][6]

The functionalization of the benzimidazole core is critical for fine-tuning its pharmacokinetic and pharmacodynamic properties.[4] The choice of the starting ortho-phenylenediamine precursor is therefore a key strategic decision in the synthetic design. Methyl 3-amino-2-(methylamino)benzoate is a highly valuable, non-symmetrical diamine precursor. Its inherent functionalities—a primary amine, a secondary N-methyl amine, and a methyl ester—provide a strategic platform for creating a specific regioisomer of 1-methyl-benzimidazole-4-carboxylate derivatives. This pre-installed N-methylation and the ester moiety offer significant advantages:

  • Regiocontrol: The N-methyl group directs the cyclization to produce 1-methyl substituted benzimidazoles, avoiding the formation of regioisomeric mixtures that can occur with unsubstituted diamines.

  • Post-Synthesis Handle: The methyl ester at the 4-position serves as a versatile chemical handle for post-cyclization modifications, such as amidation or hydrolysis, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and optimization strategies for utilizing methyl 3-amino-2-(methylamino)benzoate in the synthesis of 2-substituted-1-methyl-1H-benzo[d]imidazole-4-carboxylates.

Chemical Principles and Reaction Mechanism

The most common and direct method for constructing the benzimidazole ring from an ortho-phenylenediamine is the condensation reaction with an aldehyde, followed by an intramolecular cyclization and oxidative aromatization.[3]

The reaction proceeds through several key steps:

  • Imine Formation: One of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is typically the more nucleophilic secondary amine in our precursor. This step is often acid-catalyzed to activate the aldehyde carbonyl group.[7] Subsequent dehydration forms a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second amino group then attacks the imine carbon in an intramolecular fashion, forming a five-membered dihydrobenzimidazole ring.

  • Aromatization: The final step is the oxidation of the dihydrobenzimidazole intermediate to the stable, aromatic benzimidazole ring system. This can occur via various oxidants, sometimes even atmospheric oxygen, or through a formal hydride elimination depending on the reaction conditions.[8]

The overall mechanism is depicted below:

G Reactants Methyl 3-amino-2-(methylamino)benzoate + Aldehyde (R-CHO) Intermediate1 Schiff Base (Imine) Intermediate Reactants->Intermediate1 Intermediate2 Dihydrobenzimidazole Intermediate Intermediate1->Intermediate2 Product 2-Substituted-1-methyl-1H-benzo[d]imidazole -4-carboxylate Intermediate2->Product l1 1. Condensation (-H₂O) l2 2. Intramolecular Cyclization l3 3. Oxidation / Aromatization (-2H)

Caption: Generalized reaction mechanism for benzimidazole formation.

Experimental Protocols

This section provides a detailed protocol for the synthesis of Methyl 2-phenyl-1-methyl-1H-benzo[d]imidazole-4-carboxylate using benzaldehyde as a representative aldehyde.

Protocol 1: Scandium(III) Triflate Catalyzed Synthesis

This method utilizes a Lewis acid catalyst for efficient cyclization under mild conditions.[9]

Materials and Reagents:

  • Methyl 3-amino-2-(methylamino)benzoate hydrochloride (or free base)

  • Benzaldehyde (freshly distilled)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Acetonitrile (ACN), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add methyl 3-amino-2-(methylamino)benzoate (1.0 mmol, 180.2 mg). If using the hydrochloride salt, neutralize it first by dissolving in a suitable solvent and washing with a mild base, then drying the organic layer and removing the solvent.

  • Add anhydrous acetonitrile (15 mL) to the flask and stir until the diamine dissolves.

  • Add benzaldehyde (1.0 mmol, 106.1 mg, ~102 µL).

  • Add scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 24.6 mg, 5 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the diamine spot and the appearance of a new, UV-active product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to remove the catalyst and any acidic impurities.

  • Wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Combine the pure fractions, remove the solvent, and dry under high vacuum to yield the final product as a solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol Variations and Data Summary

The core protocol can be adapted for a wide range of aldehydes. Various catalytic systems can also be employed, each with its own advantages.[3][10][11]

Aldehyde TypeR-Group ExampleRecommended CatalystConditionsExpected Outcome
Aromatic (Electron-Neutral) BenzaldehydeSc(OTf)₃ (5 mol%)ACN, Reflux, 2-4hHigh yield (85-95%)
Aromatic (Electron-Rich) 4-MethoxybenzaldehydeAu/TiO₂ (1 mol%)[3]CHCl₃:MeOH, 25°C, 2hExcellent yield, very mild conditions
Aromatic (Electron-Poor) 4-NitrobenzaldehydeRose Bengal (2 mol%)[10]ACN, LED light, RT, 6-8hGood yield, suitable for sensitive substrates
Heteroaromatic Thiophene-2-carboxaldehydeSc(OTf)₃ (5 mol%)ACN, Reflux, 3-5hGood to high yield
Aliphatic HeptanalSodium Hypophosphite (10 mol%)[11]Microwave (300W), 5-10 minRapid synthesis, moderate to good yield

Experimental Workflow and Troubleshooting

The overall process from starting materials to the final, characterized product follows a logical sequence.

Caption: Standard laboratory workflow for benzimidazole synthesis.

Troubleshooting Common Issues:

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the expected reaction time, consider adding a fresh portion of the catalyst or increasing the reaction temperature. Ensure reagents, especially the aldehyde, are pure.

  • Low Yield: Poor yield can result from inefficient work-up (e.g., product remaining in the aqueous layer) or degradation. Ensure the pH is controlled during extraction. Over-oxidation to side products can also be an issue; using milder, specific catalysts like supported gold nanoparticles can mitigate this.[3]

  • Purification Difficulties: If the product is difficult to separate from impurities, try a different solvent system for chromatography or consider recrystallization from a suitable solvent pair (e.g., ethanol/water or ethyl acetate/hexane).

References

  • Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]

  • Ayati, A., et al. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available at: [Link]

  • Miyashita, A., et al. (2003). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. SciSpace. Available at: [Link]

  • Patel, A. K., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Gaba, M., et al. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. Available at: [Link]

  • Charisopoulou, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Available at: [Link]

  • Pansuriya, D. R., et al. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Taylor & Francis Online. Available at: [Link]

  • Rostamizadeh, S., et al. (2017). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

  • Patel, D. R., et al. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME METHYL 4-(1H-BENZO[d] IMIDAZOL-2-YL) PHENYL CARBAMODITHIOATE AMINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Sharma, D., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. PMC. Available at: [Link]

  • Sharma, A., et al. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. Available at: [Link]

  • LibreTexts Chemistry. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification and recrystallization methods for Methyl 3-amino-2-(methylamino)benzoate

Technical Support Center: Purification & Recrystallization of Methyl 3-amino-2-(methylamino)benzoate Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Overview: Methyl 3-amino-2-(methyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of Methyl 3-amino-2-(methylamino)benzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Overview: Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) is a highly versatile, electron-rich ortho-diamine intermediate primarily used in the synthesis of benzimidazoles, quinoxalines, and advanced pharmaceutical APIs. Due to the presence of the ortho-diamine moiety, this compound is highly susceptible to atmospheric oxidation[1]. Furthermore, the methyl ester group is sensitive to hydrolysis under harsh pH conditions. This guide provides field-proven methodologies to overcome these challenges.

Part 1: Mechanistic Causality in Purification (The "Why")

As a Senior Application Scientist, I emphasize that successful purification of ortho-diamines requires treating the molecule as a reactive system rather than a static solid.

  • Oxidative Degradation: The adjacent amino and methylamino groups are strongly electron-donating, making the aromatic ring highly susceptible to single-electron oxidation by atmospheric oxygen. This readily forms dark-colored quinonoid or phenazine-like oligomers[2].

    • Causality & Solution: All recrystallizations must be performed using degassed solvents under an inert atmosphere (Argon or Nitrogen) to prevent the formation of these colored byproducts[1].

  • Ester Hydrolysis: The methyl ester at position 1 can undergo saponification if exposed to strong aqueous bases during the neutralization of its hydrochloride salt (CAS: 2138136-21-5)[3].

    • Causality & Solution: Use mild bases (e.g., saturated NaHCO3) and maintain low temperatures (0-5 °C) during free-base isolation to preserve the ester linkage.

Part 2: Experimental Protocols

Protocol A: Anaerobic Recrystallization of the Free Base

Use this protocol when crude purity is >85% but the solid is discolored.

  • Solvent Preparation: Degas a mixture of Ethanol/Water (5:1 v/v) by sparging with Argon gas for 30 minutes[4].

  • Dissolution: In a Schlenk flask under Argon, dissolve the crude Methyl 3-amino-2-(methylamino)benzoate in the minimum amount of the degassed solvent mixture heated to 60 °C. Note: Do not exceed 65 °C to prevent thermal degradation.

  • Decolorization: If the solution is dark brown, add 5% w/w activated charcoal and 1% w/w sodium dithionite (Na2S2O4) as an antioxidant reducing agent[1]. Stir for 5 minutes.

  • Hot Filtration: Filter the hot mixture rapidly through a pre-heated Celite pad under a positive pressure of Argon to remove the charcoal and insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours to induce crystallization.

  • Isolation: Filter the pale yellow crystals via vacuum filtration, wash with ice-cold, degassed 10% EtOH/Water, and dry under high vacuum in a desiccator protected from light.

Protocol B: Conversion to Hydrochloride Salt (For Long-Term Storage)

The protonated diamine is significantly more resistant to oxidation.

  • Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate under Nitrogen.

  • Slowly add 2.1 equivalents of 4M HCl in dioxane at 0 °C with vigorous stirring.

  • A white/off-white precipitate of Methyl 3-amino-2-(methylamino)benzoate dihydrochloride will form immediately.

  • Filter, wash with anhydrous ether, and dry under vacuum. Store sealed at 2-8 °C[5].

Part 3: Troubleshooting Guides & FAQs

Q1: My crude product turned dark purple/black during rotary evaporation. Can I salvage it? A: Yes. The dark color indicates oxidation of the ortho-diamine[1]. Redissolve the crude mass in ethyl acetate and wash with an aqueous solution of 5% sodium dithionite (Na2S2O4). The reducing agent will convert the oxidized quinonoid impurities back to the diamine or render them water-soluble. Proceed immediately to Protocol A.

Q2: I am getting an "oiling out" (liquid-liquid phase separation) instead of crystals during recrystallization. What is the fix? A: Oiling out occurs when the compound melts below the temperature at which it saturates the solvent. To fix this:

  • Reheat the mixture until homogeneous.

  • Add a small amount of the "good" solvent (Ethanol) to increase solubility.

  • Cool the solution much more slowly.

  • Seed the solution with a pure crystal of Methyl 3-amino-2-(methylamino)benzoate just above the cloud point.

Q3: How do I separate the desired product from regioisomers (e.g., 4-amino-3-(methylamino)benzoate)? A: Regioisomers have nearly identical solubility profiles, making recrystallization highly ineffective[6]. You must use Silica Gel Flash Chromatography. Use a solvent system of Hexane:Ethyl Acetate (typically 70:30 to 50:50). Pre-treat the silica with 1% triethylamine to prevent the diamine from streaking on the column.

Q4: Is the compound toxic or a skin irritant? A: Yes. According to GHS classifications, it is a Category 2 Skin Irritant (H315) and Category 2A Eye Irritant (H319)[7]. Always handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Part 4: Quantitative Data Summary

Table 1: Solvent Selection Matrix for Purification

Solvent SystemApplicationProsCons
Ethanol / Water (5:1) Recrystallization[4]Excellent yield, environmentally friendly.Requires strict degassing to prevent oxidation.
Ethyl Acetate / Hexane ChromatographyHigh resolution for regioisomers.Co-elution possible if silica is not deactivated.
Isopropanol TriturationGood for removing non-polar impurities.Poor solubility for the free base at room temp.
Dioxane / Et2O (with HCl) Salt FormationYields highly stable HCl salt.Generates hygroscopic solids.

Table 2: Physical Properties & Stability Profile

PropertyValue / Status
CAS Number 913297-16-2 (Free Base)[8] / 2138136-21-5 (HCl Salt)[3]
Molecular Weight 180.206 g/mol [8]
Air Stability Poor (Free Base) / Good (HCl Salt)
Storage Conditions 2-8 °C, sealed under inert gas, protected from light[5]

Part 5: Mandatory Visualization

G crude Crude Methyl 3-amino-2- (methylamino)benzoate assess Assess Purity via HPLC/TLC crude->assess chromatography Silica Gel Chromatography (EtOAc/Hexane + 1% TEA) assess->chromatography < 85% Purity or Regioisomers present recryst Anaerobic Recrystallization (Degassed EtOH/H2O) assess->recryst > 85% Purity (Colored impurities only) chromatography->recryst Combine pure fractions salt_form HCl Salt Formation (HCl in Dioxane/Et2O) recryst->salt_form For Long-Term Storage free_base Isolate as Free Base (Store at 2-8°C under Ar) recryst->free_base For Immediate Use

Purification workflow for Methyl 3-amino-2-(methylamino)benzoate based on crude purity.

References

  • NextSDS. "methyl 3-amino-2-(methylamino)benzoate — Chemical Substance Information". NextSDS Substance Database.[Link]

  • Molaid. "methyl 3-amino-2-(methylamino)benzoate - CAS 913297-16-2". Molaid Chemical Database.[Link]

  • ResearchGate. "Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?". ResearchGate Q&A.[Link]

  • Journal of Chemical & Engineering Data. "Experiment and Application of the Solid–Liquid Phase Equilibrium for Ternary 2-Nitro-p-phenylenediamine...". ACS Publications.[Link]

  • KAUST Repository. "Synthesis of Saddle-Shape Octaaminotetraphenylene Octahydrochloride". KAUST.[Link]

Sources

Optimization

Technical Support Center: Catalytic Optimization for Methyl 3-amino-2-(methylamino)benzoate Workflows

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) . As...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) . As a highly functionalized ortho-diamine, this intermediate is a critical building block for complex heterocyclic scaffolds, including benzimidazoles used in CRF1 receptor antagonists and angiotensin II blockers.

This guide provides self-validating troubleshooting protocols, answers to frequent catalytic bottlenecks, and mechanistic insights to ensure your synthetic workflows are robust, scalable, and reproducible.

System Architecture: Synthetic Divergence

Workflow Nitro Upstream Precursor Methyl 2-(methylamino)-3-nitrobenzoate Target Target Intermediate Methyl 3-amino-2-(methylamino)benzoate Nitro->Target Catalytic Reduction (Pd/C, H2) Benzimidazole Downstream Scaffold 1-Methyl-1H-benzimidazole Derivative Target->Benzimidazole Oxidative Cyclization (Cu(OAc)2, Aldehyde) CrossCoupled Functionalized Amine C3-Aryl Derivative Target->CrossCoupled Buchwald-Hartwig (Pd2(dba)3, Ar-X)

Figure 1: Synthetic workflow and catalytic divergence of the ortho-diamine intermediate.

Module 1: Downstream Cyclization (Benzimidazole Synthesis)

The most common application of Methyl 3-amino-2-(methylamino)benzoate is its condensation with aldehydes to form 1-methyl-1H-benzimidazole-7-carboxylate derivatives.

FAQ 1: Why is my benzimidazole yield low, and why do I see a buildup of the Schiff base intermediate during LC-MS analysis?

Causality: The primary amine at the C3 position is highly nucleophilic and rapidly condenses with the aldehyde to form a Schiff base (imine). However, the secondary methylamine at the C2 position is sterically hindered and electronically deactivated by the adjacent ester group. Consequently, the subsequent 5-exo-trig intramolecular attack to form the benzimidazoline ring is kinetically slow. Without a proper oxidative catalyst to drive the aromatization, the reaction stalls at the reversible Schiff base stage.

Solution: Transition from thermal condensation to a Copper-Catalyzed Aerobic Oxidation . Utilizing Cu(OAc)₂ acts as a dual-purpose Lewis acid (activating the imine) and a redox catalyst (facilitating the oxidation of benzimidazoline to benzimidazole).

Mechanism A Ortho-diamine + Aldehyde B Schiff Base Intermediate A->B Condensation (-H2O) C Benzimidazoline (Cyclized) B->C Intramolecular Nucleophilic Attack D Benzimidazole (Aromatized) C->D Cu(II) -> Cu(I) Oxidation Cu Cu(OAc)2 Catalyst Cycle D->Cu O2 reoxidation Cu->C

Figure 2: Copper-catalyzed oxidative cyclization pathway for benzimidazole formation.

Self-Validating Protocol: Cu-Catalyzed Benzimidazole Synthesis

Reference Standard: Adapted from established oxidative cyclization methodologies .

  • Charge Reactor: Combine Methyl 3-amino-2-(methylamino)benzoate (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous ethanol (0.2 M).

  • Catalyst Addition: Add Cu(OAc)₂ (5 mol%).

    • Self-Validation Checkpoint: The solution will immediately transition to a deep blue/green color, confirming copper coordination.

  • Oxidative Heating: Equip the flask with an O₂ balloon (or leave open to the atmosphere if scaling up with aggressive sparging) and heat to 70°C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via HPLC. You should observe the transient appearance of the[M+H]⁺ corresponding to the Schiff base, which will steadily convert to the [M-2]⁺ mass of the fully aromatized benzimidazole.

  • Chelation Workup (Critical): Cool to room temperature and quench with a 10% aqueous EDTA solution. Stir vigorously for 30 minutes.

    • Causality: Benzimidazoles are potent metal chelators. Failing to strip the copper with EDTA will result in product loss in the aqueous layer and heavy metal contamination in your API intermediate.

Quantitative Data: Cyclization Catalyst Optimization
Catalyst SystemLoading (mol%)OxidantYield (%)Post-Reaction Metal Retention (ppm)
None (Thermal)N/AAir15%N/A
Na₂S₂O₅100% (Stoich)Self72%N/A
Cu(OAc)₂ 5% Air/O₂ 94% <10 ppm (after EDTA wash)
Cu(OAc)₂20%Air/O₂95%>500 ppm (chelation issues)

Module 2: Upstream Precursor Synthesis (Nitro Reduction)

To synthesize Methyl 3-amino-2-(methylamino)benzoate, researchers typically reduce Methyl 2-(methylamino)-3-nitrobenzoate using Palladium on Carbon (Pd/C).

FAQ 2: My nitro reduction is stalling at the hydroxylamine intermediate, or I am observing ester hydrolysis. How do I optimize the Pd/C loading?

Causality: Stalling at the hydroxylamine (-NHOH) stage is a classic symptom of mass transfer limitation or insufficient active catalytic surface area. Conversely, using excessive Pd/C (e.g., >10 mol%) combined with extended reaction times can catalyze side reactions, such as the hydrolysis of the methyl ester if trace water is present, or unwanted dehalogenation if your substrate contains aryl halides. High-turnover Pd/C catalysis requires precise loading to balance rate and chemoselectivity .

Self-Validating Protocol: Optimized Pd/C Nitro Reduction

Reference Standard: High-turnover aqueous/methanolic nitro reduction .

  • Preparation: Charge a pressure reactor or heavy-walled flask with Methyl 2-(methylamino)-3-nitrobenzoate (1.0 eq) and methanol (0.5 M).

  • Catalyst Loading: Add 5 wt% Pd/C to achieve exactly 0.5 mol% Pd relative to the substrate.

  • Purge Cycle: Purge the headspace with N₂ (3x), followed by H₂ (3x). Pressurize to 1 atm (balloon) or 30 psi (reactor).

  • Reaction Monitoring: Stir vigorously (≥800 RPM) at 25°C.

    • Self-Validation Checkpoint: An immediate, mild exotherm should be observed. If the temperature drops prematurely before theoretical H₂ uptake is achieved, the catalyst has been poisoned or agitation is insufficient to overcome gas-liquid-solid mass transfer limits.

  • Filtration: Once H₂ uptake ceases, filter the mixture through a tightly packed Celite pad under an N₂ blanket to prevent spontaneous ignition of the spent Pd/C.

Quantitative Data: Pd/C Loading Optimization
Catalyst Loading (mol% Pd)Reaction Time (h)Conversion (%)Impurity Profile (Hydroxylamine %)Notes
0.1%24.065%15%Stalled reaction; mass transfer limits.
0.5% 4.0 >99% <1% Optimal balance of rate and atom economy.
5.0%1.0>99%Not detectedUnnecessary excess; thermal runaway risk.

Module 3: Advanced Functionalization (Buchwald-Hartwig Cross-Coupling)

FAQ 3: How do I selectively couple an aryl halide to the C3 primary amine without affecting the C2 secondary amine or cleaving the ester?

Causality: Primary amines are inherently more reactive in Palladium-catalyzed aminations than secondary amines. However, the proximity of the C2 methylamine and the electron-withdrawing methyl ester complicate the electronics. Using a strong base (like NaOtBu) will rapidly hydrolyze the methyl ester. To achieve high chemoselectivity, you must use a weak base (Cs₂CO₃) combined with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) that accelerates reductive elimination at the primary amine while sterically clashing with the secondary amine.

Self-Validating Protocol: Chemoselective C-N Coupling
  • Reagent Charging: In a glovebox or under strict Schlenk conditions, combine Methyl 3-amino-2-(methylamino)benzoate (1.0 eq), Aryl Bromide (1.05 eq), and Cs₂CO₃ (2.0 eq) in anhydrous toluene.

  • Catalyst Complex: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

    • Causality: The 1:2 ratio of Pd to ligand ensures the formation of the active monoligated Pd(0) species, preventing the formation of inactive palladium black.

  • Heating: Heat to 90°C for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will turn from dark purple/red (Pd₂(dba)₃) to a clear golden-brown/orange, indicating the successful generation of the active catalytic cycle. Black precipitate indicates catalyst death (oxygen ingress).

References

  • Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by Hoechst 33258 Derived Mono- and Bisbenzimidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: Organic Letters (ACS Publications) URL:[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: PubMed Central (NIH) URL:[Link]

Troubleshooting

Technical Support Center: Stabilization &amp; Handling of Methyl 3-amino-2-(methylamino)benzoate

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling with the spontaneous degradation of electron-rich aromatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As a Senior Application Scientist, I frequently consult with researchers struggling with the spontaneous degradation of electron-rich aromatic amines. Methyl 3-amino-2-(methylamino)benzoate is an ortho-phenylenediamine derivative that is notoriously susceptible to autoxidation in solution. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating system for maintaining compound integrity during your experiments.

FAQ 1: Mechanistic Causality of Degradation

Q: Why does my solution of Methyl 3-amino-2-(methylamino)benzoate turn dark brown or purple shortly after preparation?

A: The rapid color change is a visual indicator of autoxidation. Despite the presence of an electron-withdrawing methyl ester group, the adjacent amino and methylamino groups make the aromatic ring highly electron-rich.

In the presence of dissolved oxygen, the molecule undergoes a one-electron oxidation to form a semiquinonediimine radical cation [1]. Subsequent proton loss and a second electron transfer yield a highly reactive quinonediimine intermediate[1]. These intermediates rapidly undergo intermolecular cross-linking and polymerization, forming dark-colored, ladder-like oligomeric degradation products [2].

OxidationPathway A Methyl 3-amino-2- (methylamino)benzoate B Semiquinonediimine Radical Cation A->B O2 / Trace Metals -e- C Quinonediimine Intermediate B->C -e-, -H+ D Oligomeric/Polymeric Degradation Products C->D Cross-linking

Mechanistic pathway of ortho-phenylenediamine autoxidation into polymeric degradation products.

FAQ 2: Solvent Deoxygenation Protocols

Q: What is the most rigorous method to remove dissolved oxygen from my reaction solvent, and how do I validate it?

A: While sparging with inert gas is sufficient for rough work, the Freeze-Pump-Thaw (FPT) technique is the gold standard for completely deoxygenating solvents for sensitive amine solutions [3].

Standard Operating Procedure: Freeze-Pump-Thaw Degassing Prerequisites: Thick-walled Schlenk flask, Schlenk line (dual vacuum/inert gas manifold), liquid nitrogen (LN2) dewar, tepid water bath.

  • Preparation: Fill the Schlenk flask to no more than 50% of its total volume with the solvent (to prevent shattering upon expansion)[3]. Seal the stopcock.

  • Freeze: Submerge the flask in LN2 until the solvent is completely frozen solid.

    • Causality: Freezing lowers the solvent's vapor pressure to near zero, preventing evaporative loss when exposed to high vacuum, while trapping non-condensable gases [4].

  • Pump: Open the stopcock to the dynamic vacuum line for 10–30 minutes to evacuate the atmospheric headspace[3].

  • Isolate: Close the stopcock to isolate the flask under static vacuum[4].

  • Thaw: Remove the flask from LN2 and place it in a tepid water bath.

    • Causality: As the solvent melts, the solubility of trapped gases drops, causing vigorous bubbling as oxygen and nitrogen escape into the vacuum headspace[3].

  • Cycle (Self-Validation): Repeat steps 2–5 a minimum of three times. The system is self-validating: you know the solvent is fully degassed when no further gas bubbles evolve during the thaw phase[3].

  • Backfill: Once fully degassed, backfill the flask with high-purity Argon or Nitrogen[3].

FPTWorkflow Start Solvent in Schlenk Flask (Max 50% Volume) Freeze 1. Freeze in Liquid N2 Start->Freeze Pump 2. Pump (Vacuum) 10-30 mins Freeze->Pump Thaw 3. Thaw in Water Bath (Gas Bubbles Evolve) Pump->Thaw Decision Gas Evolution Ceased? Thaw->Decision Decision->Freeze No (Repeat 3x minimum) End Backfill with Ar/N2 Ready for Use Decision->End Yes

Step-by-step logical workflow for the Freeze-Pump-Thaw (FPT) solvent degassing protocol.

FAQ 3: Chemical Stabilization and Additives

Q: If I cannot maintain a strictly anaerobic environment, what additives can I use to stabilize the amine in solution?

A: If your downstream application (e.g., biological assay or open-air synthesis) precludes strict Schlenk techniques, you must employ a multi-layered chemical defense system. Oxidation is a radical chain reaction catalyzed by trace metals. A robust defense system must interrupt the propagation phase and sequester the initiation catalysts.

Table 1: Recommended Chemical Stabilizers for Amine Solutions

Additive ClassRecommended ReagentOptimal ConcentrationMechanistic Role & Causality
Phenolic Antioxidant Butylated hydroxytoluene (BHT)0.01 - 0.1% (w/v)Donates a hydrogen atom to quench propagating peroxyl/amine radicals, forming a stable, unreactive phenoxy radical [5].
Reducing Agent Ascorbic Acid (Vitamin C)1.0 - 5.0 mMActs as a sacrificial reductant, rapidly scavenging dissolved oxygen and reducing oxidized amine intermediates back to their native state [6][7].
Chelating Agent EDTA (or DTPA)0.1 - 1.0 mMSequesters trace transition metals (e.g., Cu²⁺, Fe³⁺) leached from glassware, which catalytically accelerate amine oxidation by acting as electron transfer mediators [7].
Acidifier (pH Control) Trifluoroacetic acid (TFA)0.1 - 1.0 eqProtonates the amine lone pairs, drastically increasing the oxidation potential and preventing the formation of the neutral semiquinonediimine radical [1][8].

FAQ 4: Storage and Handling Best Practices

Q: How should I store stock solutions of Methyl 3-amino-2-(methylamino)benzoate to maximize shelf life?

A: Autoxidation kinetics are strictly governed by temperature, light, and oxygen availability. To enforce a self-validating storage protocol, implement the following:

  • Actinic Shielding: Store solutions exclusively in amber borosilicate glass vials or dark, air-tight containers[5].

    • Causality: Photons in the UV/Vis spectrum can homolytically cleave bonds or excite sensitizer molecules (like trace impurities), initiating radical cascades[5].

  • Thermal Control: Store at low temperatures (ideally -20°C for long-term storage).

    • Causality: Lowering the temperature decreases the kinetic energy of the system, exponentially slowing down the oxidation rate according to the Arrhenius equation[5].

  • Headspace Minimization: Fill storage vials as close to the top as possible to minimize the volume of the oxygen-containing headspace[5]. Purge the remaining headspace with Argon (which is heavier than Nitrogen and forms a dense protective blanket over the liquid) before sealing.

References

  • Ernst, S., et al. "The electrochemical oxidation of phenylenediamines." Electrochimica Acta 54.11 (2009): 3129-3138. URL:[Link]

  • Stejskal, J., et al. "Oxidation of phenylenediamines and possible polymeric products." Polymer (2012). URL:[Link]

  • Beaudry, C. M. "Standard Operating Procedure: Freeze-Pump-Thaw Degassing of Liquids." Oregon State University. URL:[Link]

  • "8: Freeze-Pump-Thaw." Chemistry LibreTexts. URL:[Link]

  • "How to prevent the oxidation of Amine Catalyst?" Mingxu Chemicals. URL:[Link]

  • "Method of Inhibiting Nitrosation of an Aqueous Amine Solution Used in a Process of Removing Carbon Dioxide from a Flue Gas." UKnowledge (University of Kentucky). URL:[Link]

  • Flora, S. J. S. "Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure." Oxidative Medicine and Cellular Longevity (2009). URL:[Link]

  • Mark, H. B., and Anson, F. C. "Electro-Oxidation of Phenylenediamines and Related Compounds at Platinum Electrodes. Effects of Acid Strength." Analytical Chemistry 35.7 (1963): 864-867. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparative Reactivity of Methyl 3-amino-2-(methylamino)benzoate vs. Methyl 2,3-diaminobenzoate

In the intricate field of heterocyclic chemistry, the selection of a starting material is a critical decision that dictates the course and ultimate success of a synthetic strategy. Ortho-phenylenediamines are cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate field of heterocyclic chemistry, the selection of a starting material is a critical decision that dictates the course and ultimate success of a synthetic strategy. Ortho-phenylenediamines are cornerstone building blocks, prized for their utility in constructing fused ring systems prevalent in pharmaceuticals and functional materials. This guide provides a detailed, comparative analysis of two such precursors: Methyl 2,3-diaminobenzoate and its N-methylated analogue, Methyl 3-amino-2-(methylamino)benzoate.

While structurally similar, the presence of a single methyl group introduces profound electronic and steric differences, creating divergent reactivity profiles. Understanding these nuances is paramount for researchers, scientists, and drug development professionals aiming to achieve specific synthetic outcomes with high efficiency and selectivity. This guide will dissect these differences, supported by mechanistic principles and actionable experimental protocols, to empower informed reagent selection.

The Decisive N-Methyl Group: A Structural and Electronic Analysis

The fundamental difference between the two molecules lies in the substitution pattern of their amino groups. Methyl 2,3-diaminobenzoate possesses two primary amines, whereas Methyl 3-amino-2-(methylamino)benzoate features one primary and one secondary amine. This seemingly minor alteration has significant consequences.

FeatureMethyl 2,3-diaminobenzoateMethyl 3-amino-2-(methylamino)benzoate
Structure Methyl 2,3-diaminobenzoate structureMethyl 3-amino-2-(methylamino)benzoate structure
Amino Groups Two primary (-NH₂)One primary (-NH₂), One secondary (-NHCH₃)
Key Electronic Factor Symmetrical electron distributionAsymmetrical; N-methyl group is electron-donating
Key Steric Factor Minimal steric hindrance at both aminesIncreased steric bulk around the secondary amine

The N-methyl group in Methyl 3-amino-2-(methylamino)benzoate exerts two primary effects:

  • Enhanced Nucleophilicity: The methyl group, being an electron-donating alkyl group, increases the electron density on the secondary nitrogen atom.[1][2] This makes the secondary amine a more potent nucleophile compared to the primary amines of either molecule, whose lone pairs are delocalized into the aromatic ring.[1][3]

  • Steric Hindrance: The methyl group creates a more crowded environment around the secondary amine, which can influence the regioselectivity of reactions by sterically shielding this position from bulky electrophiles.[4]

These factors are not merely theoretical; they actively direct the course of chemical reactions, particularly in the formation of heterocyclic rings.

Divergent Pathways in Cyclization Reactions

The most illustrative example of their differing reactivity is the condensation reaction with ketones and other carbonyl compounds, a foundational method for synthesizing benzodiazepines.[5][6][7]

  • Methyl 2,3-diaminobenzoate: As a symmetric o-phenylenediamine, its reaction with two equivalents of a ketone, such as acetone, typically leads to the formation of 1,5-benzodiazepine derivatives.[6][7][8] The two identical primary amines react in succession to form the seven-membered ring. This compound is also a key intermediate for other heterocycles, such as benzimidazoles.[9][10]

  • Methyl 3-amino-2-(methylamino)benzoate: The enhanced nucleophilicity of the secondary amine often dictates the initial step of the reaction. This can lead to different regioisomers or facilitate cyclization reactions that might be less efficient with two primary amines. The N-methylated product is retained in the final benzodiazepine structure, which can be a desirable feature for modulating the pharmacological properties of the molecule.

The logical workflow for selecting a diamine for a cyclization reaction can be visualized as follows:

Caption: Decision workflow for selecting the appropriate diaminobenzoate.

Regioselectivity in Acylation: A Clear Distinction

Acylation reactions further highlight the reactivity differences.[3] When treated with an acylating agent like acetyl chloride, the two compounds behave predictably based on their structures.

ReagentReaction with Methyl 2,3-diaminobenzoateReaction with Methyl 3-amino-2-(methylamino)benzoateRationale
Acetyl Chloride (1 equivalent, controlled conditions)Mixture of mono-acylated product (at either amine) and di-acylated product. Poor selectivity.Preferential acylation at the more nucleophilic secondary amine.The secondary amine's higher nucleophilicity directs the reaction.[2][11]
Acetyl Chloride (Excess)Di-acylated product.Di-acylated product.With excess reagent, both amino groups will react.

This ability to achieve regioselective mono-acylation with Methyl 3-amino-2-(methylamino)benzoate provides a significant synthetic advantage, allowing for stepwise functionalization of the molecule.

Field-Proven Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

To illustrate the practical application of these principles, the following protocol details the synthesis of a 2,3-dihydro-1H-1,5-benzodiazepine from o-phenylenediamine and a ketone, a reaction class for which these substrates are well-suited.[12] This protocol is presented as a self-validating system, representing a standard, reliable transformation in medicinal chemistry.

Objective: To synthesize 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from Methyl 2,3-diaminobenzoate and acetone. (Note: A similar reaction would proceed with the N-methylated analogue).

Causality Behind Experimental Choices:

  • Catalyst (p-Toluenesulfonic Acid, p-TSA): An acid catalyst is used to protonate the carbonyl oxygen of the ketone, increasing its electrophilicity and activating it for attack by the weakly nucleophilic aromatic amine.[12]

  • Solvent-Free Conditions: This method is often preferred for its efficiency and reduced environmental impact (Green Chemistry).[8][12] Heating the neat mixture directly accelerates the reaction.

  • Stoichiometry: A 2:1 molar ratio of ketone to diamine is used because two ketone molecules are required to condense with the two amine groups of the diamine to form the seven-membered ring.[12]

Materials:

  • Methyl 2,3-diaminobenzoate (1.66 g, 10 mmol)

  • Acetone (analytical grade, excess)

  • p-Toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol, 10 mol%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle

Experimental Procedure:

  • To a 50 mL round-bottom flask, add Methyl 2,3-diaminobenzoate (1.66 g, 10 mmol) and p-Toluenesulfonic acid (0.19 g, 1 mmol).

  • Add a magnetic stir bar and then add an excess of acetone (15 mL).

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent: Ethyl acetate/Hexane (3:7)]. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the p-TSA catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of a 1,5-benzodiazepine.

Conclusion and Selection Rationale

The choice between Methyl 3-amino-2-(methylamino)benzoate and Methyl 2,3-diaminobenzoate is not arbitrary but a strategic decision based on the desired molecular architecture.

  • Choose Methyl 2,3-diaminobenzoate when:

    • The synthetic target is a quinoxaline , benzimidazole , or a non-N-substituted 1,5-benzodiazepine .

    • The symmetrical nature of the two primary amines is advantageous for forming specific heterocyclic systems.[9]

  • Choose Methyl 3-amino-2-(methylamino)benzoate when:

    • The synthetic target is a specifically substituted N-methylated benzodiazepine .

    • Regioselective mono-functionalization at the more nucleophilic secondary amine is required as a handle for subsequent synthetic steps.

    • The steric or electronic properties of the N-methyl group are needed to direct the outcome of a complex cyclization.

By comprehending the fundamental principles of nucleophilicity, sterics, and electronic effects, chemists can leverage the distinct personalities of these two valuable building blocks to construct complex molecular frameworks with greater precision and control.

Sources

Comparative

Comprehensive Comparison Guide: Analytical Reference Standards for Methyl 3-amino-2-(methylamino)benzoate in CRF1 Antagonist Development

As an application scientist overseeing early-phase pharmaceutical development, I frequently observe that the choice of analytical reference standard dictates the robustness of downstream Active Pharmaceutical Ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing early-phase pharmaceutical development, I frequently observe that the choice of analytical reference standard dictates the robustness of downstream Active Pharmaceutical Ingredient (API) release testing. This guide provides an in-depth, objective comparison of the analytical reference standards available for Methyl 3-amino-2-(methylamino)benzoate , a highly functionalized intermediate critical to the synthesis of targeted central nervous system (CNS) therapeutics.

Chemical Context & Mechanistic Utility

Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) is an ortho-diamine building block utilized extensively in the synthesis of novel tricyclic and benzimidazole-based Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[1][2]. These antagonists are actively investigated for the treatment of stress-related disorders, including irritable bowel syndrome (IBS) and anxiety[3].

Mechanistic Insight: The ortho-diamine arrangement (a primary amine at C3 and a secondary methylamine at C2) is perfectly positioned for condensation with carboxylic acids. Upon cyclization, the secondary amine dictates the regiochemistry, forming a 1-methyl-1H-benzimidazole core. Consequently, the methyl ester at the original C1 position is locked into the C7 position of the resulting benzimidazole—a critical vector for installing lipophilic groups (like a pentan-3-yl moiety) to optimize blood-brain barrier penetration for CNS targets[2].

Because of the electron-rich nature of the ortho-diamine, the compound is highly susceptible to oxidative degradation. Using a poorly characterized reference standard can mask the presence of intensely colored azo or quinonoid impurities in the final API.

G N1 Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2) N2 Condensation & Cyclization (Benzimidazole Core Formation) N1->N2 Synthetic Pathway N3 CRF1 Antagonist Lead (e.g., T-3047928 analogs) N2->N3 Lead Optimization N4 CRF1 Receptor Inhibition (Hypothalamus/Pituitary) N3->N4 Target Binding N5 Reduction in ACTH Release & Stress Response (IBS/Anxiety) N4->N5 Physiological Effect

Synthetic utility and pharmacological pathway of Methyl 3-amino-2-(methylamino)benzoate.

Comparative Analysis: Free Base vs. Hydrochloride Salt Standards

When establishing analytical methods, laboratories must choose between the Free Base standard and the Hydrochloride (HCl) Salt standard. The choice fundamentally alters sample preparation and storage workflows.

ParameterFree Base Standard (CAS 913297-16-2)[1]HCl Salt Standard (CAS 2138136-21-5)[4]Causality / Impact on Analytical Workflow
Physical State Viscous oil or low-melting solidCrystalline powderThe powder form of the HCl salt is significantly easier to weigh accurately for quantitative standard preparation.
Oxidative Stability Moderate (Susceptible to auto-oxidation)High (Protonation protects amines)The free base requires argon purging and 2-8°C storage to prevent the formation of azo-dimer impurities on the benchtop.
Solubility Profile High in Methanol, DCM, DMSOHigh in Water, MethanolDictates the choice of diluent. The free base may precipitate in highly aqueous buffers without organic modifiers.
Hygroscopicity LowModerate to HighThe HCl salt requires strict desiccation. Moisture uptake will artificially inflate the apparent mass, ruining quantitative accuracy.
Purity Baseline Typically ≥ 95%Typically ≥ 98%Salt formation acts as an orthogonal purification step during chemical synthesis, yielding a higher baseline purity.

Experimental Methodology: Self-Validating Purity Protocol

To ensure the reference standard has not degraded prior to API release testing, it must undergo a rigorous, self-validating qualification protocol. The following RP-HPLC-UV method is designed specifically for the unique chemical liabilities of Methyl 3-amino-2-(methylamino)benzoate.

Step 1: Standard Preparation & Moisture Control
  • Action: For the HCl salt standard, equilibrate the sealed vial to room temperature inside a desiccator for 30 minutes before opening. Weigh exactly 10.0 mg into a 10 mL Class A volumetric flask.

  • Causality: The HCl salt is hygroscopic. Opening a cold vial introduces atmospheric condensation. Because water has mass but no UV absorbance, this condensation artificially inflates the weighed mass, leading to a falsely low calculated potency.

Step 2: Diluent Selection and Dissolution
  • Action: Dissolve the standard in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: The ortho-diamine moiety is highly nucleophilic and prone to oxidation in purely aqueous, neutral, or basic solutions. The acidic environment ensures protonation of the amines, stabilizing the electron-rich aromatic ring against auto-oxidation during the 24-hour autosampler queue.

Step 3: Chromatographic Separation (RP-HPLC-UV)
  • Action: Inject 5 µL onto an end-capped C18 column (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. Detection: 254 nm.

  • Causality: TFA acts as a volatile ion-pairing agent. Without it, the primary and secondary amines would undergo secondary ion-exchange interactions with residual silanols on the silica stationary phase. This causes severe peak tailing, which can easily mask closely eluting impurities (such as the des-methyl degradant).

Step 4: Self-Validation via Mass Balance
  • Action: Perform Karl Fischer (KF) titration for water content and Residue on Ignition (ROI) for inorganic salts. Calculate the absolute assay: Assay % = Chromatographic Purity % × (100 - Water % - ROI %) / 100.

  • Causality: HPLC-UV only detects chromophoric impurities. A self-validating protocol must account for "invisible mass" (water and inorganic salts). By combining specific detection (HPLC) with non-specific mass accountability (KF + ROI), we ensure that 100% of the material's mass is accounted for, validating the standard's absolute potency without relying on external assumptions.

Conclusion

For rigorous quantitative analysis in pharmaceutical development, the Hydrochloride Salt (CAS 2138136-21-5) is the superior reference standard alternative. While it requires stricter moisture control (Karl Fischer correction) due to hygroscopicity, its crystalline nature and enhanced oxidative stability eliminate the severe handling liabilities associated with the free base. Implementing the self-validating mass balance protocol ensures that the standard maintains its integrity, safeguarding the accuracy of downstream CRF1 antagonist API release testing.

References

  • Discovery of 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, a novel CRF1 receptor antagonist. Mochizuki, M., et al. Bioorganic & Medicinal Chemistry, 25(5), 1556-1570. (2017).

  • Discovery of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles as novel class of corticotropin releasing factor 1 receptor antagonists. Kojima, T., et al. Bioorganic & Medicinal Chemistry, 26(9), 2229-2250. (2018).

  • Methyl 3-amino-2-(methylamino)benzoate (CAS 913297-16-2) Product Specifications. ChemScene Chemical Database.

  • Methyl 3-amino-2-(methylamino)benzoate hydrochloride (CAS 2138136-21-5) Product Specifications. AK Scientific Inc.

Sources

Validation

Reproducibility and Scalability in the Synthesis of Methyl 3-amino-2-(methylamino)benzoate: A Comparative Guide

As a Senior Application Scientist in process chemistry, I frequently encounter challenges in scaling ortho-diamine building blocks. Methyl 3-amino-2-(methylamino)benzoate (CAS 913297-16-2)[1] is a highly valuable interme...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, I frequently encounter challenges in scaling ortho-diamine building blocks. Methyl 3-amino-2-(methylamino)benzoate (CAS 913297-16-2)[1] is a highly valuable intermediate, heavily utilized in the synthesis of complex benzimidazoles and quinoxalines, particularly in the development of CRF1 receptor antagonists for psychiatric and neurological disorders[2].

However, synthesizing asymmetrically substituted ortho-diamines presents significant regioselectivity and purification challenges. This guide objectively compares the available synthetic pathways, provides field-proven methodologies, and establishes a self-validating protocol to ensure absolute reproducibility.

Comparative Analysis of Synthetic Pathways

To synthesize Methyl 3-amino-2-(methylamino)benzoate, three primary retrosynthetic strategies are typically evaluated. Understanding the mechanistic causality behind each pathway is critical for selecting a scalable route.

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction (The Gold Standard) This route leverages the strongly electron-withdrawing nature of the nitro group at position 3. The nitro group stabilizes the Meisenheimer complex, activating the adjacent chlorine at position 2 for nucleophilic attack by methylamine to form methyl 2-(methylamino)-3-nitrobenzoate (CAS 913297-15-1). Subsequent catalytic hydrogenation yields the target diamine.

  • Pathway B: Buchwald-Hartwig Cross-Coupling Starting from methyl 2-bromo-3-nitrobenzoate, this pathway uses palladium catalysis to introduce the methylamine. While effective for unactivated aryl halides, employing expensive transition metals is economically and environmentally unjustifiable when an activated SNAr alternative exists.

  • Pathway C: Direct Reductive Amination Attempting to selectively mono-methylate methyl 2,3-diaminobenzoate via reductive amination is a classic pitfall. The similar nucleophilicity of the two amino groups leads to an inseparable mixture of 2-methylamino, 3-methylamino, and dimethylated byproducts.

Pathways SM1 Methyl 2-chloro- 3-nitrobenzoate Int1 Methyl 2-(methylamino)- 3-nitrobenzoate SM1->Int1 Pathway A: SNAr (MeNH2, K2CO3) SM2 Methyl 2-bromo- 3-nitrobenzoate SM2->Int1 Pathway B: Cross-Coupling (Pd cat., Ligand) SM3 Methyl 2,3- diaminobenzoate Target Methyl 3-amino-2- (methylamino)benzoate SM3->Target Pathway C: Reductive Amination (Poor Selectivity) Int1->Target Reduction (H2, Pd/C)

Caption: Comparison of synthetic pathways for Methyl 3-amino-2-(methylamino)benzoate.

Quantitative Performance Comparison

The following table summarizes the quantitative metrics of each pathway based on standard process chemistry parameters:

MetricPathway A (SNAr + Reduction)Pathway B (Buchwald-Hartwig)Pathway C (Reductive Amination)
Overall Yield 80 - 85% 60 - 70%< 30%
Regioselectivity > 99% > 99%Poor (Complex Mixtures)
Catalyst Cost Low (Pd/C only)High (Pd + Phosphine Ligands)Low
Scalability Excellent Moderate (Air/Moisture sensitive)Poor (Requires Chromatography)
E-Factor ~15 ~35> 50

The Self-Validating Protocol (Pathway A)

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system. In-Process Controls (IPCs) act as logic gates, preventing the propagation of impurities.

Causality in Experimental Choices:

  • Base Selection in Step 1: Potassium carbonate ( K2​CO3​ ) is utilized as an acid scavenger for the HCl generated during the SNAr reaction[3]. This prevents the protonation and subsequent deactivation of the nucleophilic methylamine.

  • Catalyst Selection in Step 2: While Raney Nickel is a robust catalyst for nitro reductions[4], 10% Pd/C operates efficiently at lower hydrogen pressures (e.g., 50 psi) and room temperature. This mild condition strictly prevents the over-reduction of the aromatic ring or the cleavage of the methyl ester.

  • The Hydrodehalogenation Risk: If Step 1 does not reach 100% conversion, residual methyl 2-chloro-3-nitrobenzoate will undergo hydrodehalogenation during Step 2's Pd/C hydrogenation, yielding methyl 3-aminobenzoate—an impurity that is notoriously difficult to purge via crystallization. Therefore, IPC 1 is non-negotiable.

Workflow Step1 Step 1: SNAr Reaction Reagents: MeNH2, THF Temp: 40°C IPC1 IPC1 Step1->IPC1 IPC1->Step1 Fail (Add MeNH2) Step2 Step 2: Hydrogenation Reagents: H2, 10% Pd/C Temp: 25°C IPC1->Step2 Pass IPC2 IPC 2: LC-MS Limit: No Nitro Intermediates Step2->IPC2 IPC2->Step2 Fail (Extend Time) Purification Step 3: Crystallization Solvent: EtOAc/Heptane IPC2->Purification Pass Release Release Purification->Release

Caption: Self-validating experimental workflow with In-Process Controls (IPC).

Detailed Experimental Methodologies

Step 1: Synthesis of Methyl 2-(methylamino)-3-nitrobenzoate

Objective: Complete conversion via SNAr without ester hydrolysis.

  • Preparation: Charge a perfectly dry, nitrogen-flushed reactor with methyl 2-chloro-3-nitrobenzoate (1.0 eq, 100 g) and anhydrous Tetrahydrofuran (THF) (500 mL).

  • Reagent Addition: Add finely powdered anhydrous K2​CO3​ (1.5 eq). Slowly add a 2.0 M solution of methylamine in THF (2.5 eq) via an addition funnel over 30 minutes to control the mild exotherm.

  • Reaction: Heat the mixture to 40°C and stir for 12 hours.

  • IPC 1 (Crucial): Sample the reaction for HPLC analysis. Logic Gate: Proceed only if the starting material is < 0.5%. If > 0.5%, add 0.2 eq of methylamine and stir for 2 additional hours.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield a bright yellow solid.

Step 2: Synthesis of Methyl 3-amino-2-(methylamino)benzoate

Objective: Selective nitro reduction to the corresponding aniline.

  • Preparation: Dissolve the intermediate from Step 1 in Methanol (10 volumes).

  • Catalyst Loading: Carefully add 10% Pd/C (0.05 eq by weight of Pd) under a blanket of nitrogen to prevent auto-ignition of the solvent.

  • Reaction: Purge the vessel with nitrogen three times, then with hydrogen gas three times. Pressurize the reactor to 50 psi with H2​ and stir vigorously at 25°C for 4–6 hours[4].

  • IPC 2: Sample the reaction for LC-MS. Logic Gate: Confirm the complete disappearance of the nitro compound (m/z 211) and the absence of hydroxylamine intermediates. Target mass is m/z 181.

  • Workup & Purification: Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to a crude oil.

  • Crystallization: Dissolve the crude product in a minimum amount of warm EtOAc and slowly add Heptane until the solution becomes cloudy. Allow to cool to 0°C to precipitate the pure Methyl 3-amino-2-(methylamino)benzoate as an off-white crystalline solid.

References

  • ChemicalBook - 3-Amino-2-methylamino-benzoic acid methyl ester. 1

  • Sigma-Aldrich - Methyl 2-nitrobenzoate / methyl 2-(methylamino)-3-nitrobenzoate. Link

  • Google Patents - WO2001044239A2 (Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists). 3

  • Google Patents - WO2009137391A2 (Benzene sulfonamide thiazole and oxazole compounds). 4

  • NII.ac.jp - Design and Synthesis of Novel Benzimidazole derivatives as CRF1 Receptor Antagonists. 2

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-amino-2-(methylamino)benzoate proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Methyl 3-amino-2-(methylamino)benzoate As a Senior Application Scientist, it is critical to approach the disposal of specialized pharmaceutical intermediates not ju...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of Methyl 3-amino-2-(methylamino)benzoate

As a Senior Application Scientist, it is critical to approach the disposal of specialized pharmaceutical intermediates not just as a regulatory hurdle, but as an exercise in rigorous chemical risk management. Methyl 3-amino-2-(methylamino)benzoate (CAS: 913297-16-2)[1] presents specific operational challenges due to its dual amine functionalities (one primary aromatic amine and one secondary amine) and its ester group.

This guide provides a self-validating, step-by-step operational plan for the safe degradation and disposal of this compound, ensuring laboratory safety, environmental protection, and regulatory compliance.

Section 1: Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular liabilities of the compound. Primary aromatic amines are highly lipid-soluble, allowing them to be readily absorbed through the skin[2]. In biological systems, they can be metabolically activated into reactive electrophiles, posing severe mutagenic and toxicological risks[2]. Furthermore, if released into the environment, aromatic amines are highly toxic to aquatic life forms[2].

Table 1: Physicochemical & Hazard Profile

Parameter Value Operational Implication
CAS Number 913297-16-2[1] Unique identifier required for hazardous waste manifesting.
Molecular Weight 180.20 g/mol [3] Critical for calculating stoichiometric degradation equivalents.
GHS Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1] Mandates the use of nitrile gloves, chemical goggles, and fume hood handling.

| Functional Groups | Aromatic Amines, Benzoate | High risk of environmental toxicity; necessitates oxidative destruction prior to drain disposal[2]. |

Section 2: Laboratory-Scale Chemical Degradation

For small quantities of Methyl 3-amino-2-(methylamino)benzoate waste (< 10 grams), in-house chemical degradation is the preferred method. The most reliable protocol utilizes acidified potassium permanganate [4].

The Causality of the Chemistry: Dissolving the compound in sulfuric acid protonates the basic amine groups ( NH3+​ , NH2+​CH3​ ). This achieves two goals: it makes the highly lipophilic molecule completely water-soluble, and it eliminates the vapor pressure of the free base, preventing toxic inhalation exposure. The acidic medium is also strictly required for the permanganate ion ( MnVII ) to undergo its full 5-electron reduction to MnII , providing the immense oxidative power needed to cleave the electron-rich aromatic ring and destroy the toxic pharmacophore[5].

Table 2: Stoichiometric Matrix for Permanganate Oxidation

Reagent Quantity Concentration Function
Substrate Waste 1.80 g (0.01 mol) N/A Target aromatic amine for destruction[5].

| Sulfuric Acid ( H2​SO4​ ) | 3.0 L | 1.7 N | Protonates amines; provides acidic medium for oxidation[5]. | | Potassium Permanganate | 1.0 L | 0.2 M | Primary oxidant; cleaves aromatic/amine bonds[5]. | | Sodium Bisulfite ( NaHSO3​ ) | As needed | Solid | Quenching agent; reduces unreacted MnVII to MnII [4]. |

Step-by-Step Degradation Protocol

Note: Perform all steps in a certified chemical fume hood.

  • Acidic Dissolution: In a 5-L borosilicate flask equipped with a heavy-duty magnetic stirrer, prepare 3 L of 1.7 N H2​SO4​ [5]. Slowly add 1.80 g of Methyl 3-amino-2-(methylamino)benzoate. Stir until completely dissolved.

  • Oxidation Initiation: Slowly add 1 L of 0.2 M KMnO4​ solution to the flask[5]. Caution: Do not add solid KMnO4​ directly to the acid, as this can generate explosive manganese heptoxide.

  • Incubation: Allow the mixture to stir at room temperature for a minimum of 8 hours to ensure complete oxidative cleavage of the aromatic system[5].

  • Self-Validating Quench: Slowly add solid sodium bisulfite ( NaHSO3​ ) in small portions[4]. Validation Check: The reaction is only safe and complete when the deep purple color of the permanganate completely disappears, leaving a clear or slightly cloudy solution[4]. This visual cue guarantees the strong oxidant has been fully neutralized.

  • Neutralization & Disposal: Neutralize the acidic solution to pH 7 using dilute NaOH or KOH . The resulting innocuous aqueous mixture can now be disposed of as standard aqueous waste in accordance with local environmental regulations (e.g., Taiwan EPA guidelines)[4].

OxidationWorkflow Start Methyl 3-amino-2-(methylamino)benzoate Waste (0.01 mol / 1.8g) Acid Dissolve in 3 L of 1.7 N H2SO4 (Protonates amines, ensures solubility) Start->Acid Oxidant Add 1 L of 0.2 M KMnO4 (Initiates oxidative cleavage) Acid->Oxidant Wait Incubate at RT for 8 Hours (Complete degradation) Oxidant->Wait Quench Add solid NaHSO3 (Reduces excess Mn(VII) to Mn(II)) Wait->Quench Check Visual Check: Purple color disappears? Quench->Check Check->Quench No Neutralize Neutralize to pH 7 (Using dilute NaOH) Check->Neutralize Yes Dispose Dispose as Aqueous Waste (Per Local Regulations) Neutralize->Dispose

Laboratory-scale oxidative degradation workflow for aromatic amine waste.

Section 3: Bulk-Scale Disposal & Incineration

For bulk quantities (> 10 grams) or heavily contaminated solvent mixtures, chemical oxidation becomes an unacceptable safety risk due to the potential for exothermic runaway and the generation of unmanageable solvent volumes.

Operational Plan: Bulk waste must be routed to a licensed hazardous waste disposal facility for high-temperature incineration[6]. Causality: Because Methyl 3-amino-2-(methylamino)benzoate contains two nitrogen atoms per molecule, its combustion will generate toxic nitrogen oxides ( NOx​ ). Therefore, the selected incineration facility must be legally permitted and equipped with an afterburner and alkaline scrubbers to capture NOx​ emissions before atmospheric release[7].

WasteRouting Identify Identify Waste Quantity & Contamination Level Decision Scale of Waste? Identify->Decision LabScale Laboratory Scale (< 10g pure chemical) Decision->LabScale BulkScale Bulk / Industrial Scale (> 10g or mixed solvents) Decision->BulkScale ChemDeg In-house Chemical Degradation (KMnO4 Oxidation Protocol) LabScale->ChemDeg Incineration High-Temp Incineration (Licensed Facility) BulkScale->Incineration Scrubber Requires NOx Scrubbing (Due to N-content combustion) Incineration->Scrubber

Decision matrix for routing aromatic amine waste based on operational scale.

Section 4: Spill Response & Environmental Containment

In the event of an accidental spill of the pure powder, dry sweeping is strictly prohibited as it generates hazardous, inhalable dust.

  • Containment: Immediately cover the spill with an inert absorbent pad.

  • Chemical Neutralization: Apply a commercial aromatic amine decontamination solution (which typically contains dilute glutaraldehyde) over the spill area[8].

    • Causality: Glutaraldehyde reacts rapidly with the primary amine group via Schiff base formation. This cross-links the molecule into a stable, non-volatile polymeric state, instantly neutralizing the immediate inhalation and dermal exposure hazard[8].

  • Collection: Once the reaction is complete (typically 15-30 minutes), collect the absorbed material into a compatible, sealable container (e.g., high-density polyethylene)[6]. Label clearly as "Hazardous Waste - Aromatic Amine Spill Debris" and route for incineration[6].

References

  • NextSDS. "methyl 3-amino-2-(methylamino)benzoate — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Organic Process Research & Development. URL: [Link]

  • EPFL / National Research Council. "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." Prudent Practices in the Laboratory. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook for Hazardous Waste Incineration." EPA NEPIS Database. URL: [Link]

  • SKC Inc. "Safety Data Sheet: Aromatic Amine DECONtamination Solution." SKC Inc. Technical Library. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-2-(methylamino)benzoate
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